N,S-Diacetylcysteine methyl ester
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-5(10)9-7(8(12)13-3)4-14-6(2)11/h7H,4H2,1-3H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDHMQPGKCFCHV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941316 | |
| Record name | N-[3-(Acetylsulfanyl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19547-88-7 | |
| Record name | N,S-Diacetyl-L-cysteine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19547-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,S-Diacetylcysteine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Acetylsulfanyl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N,S-diacetyl-L-cysteinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,S-DIACETYLCYSTEINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37X3OTM55N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,S-Diacetylcysteine Methyl Ester: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,S-Diacetylcysteine methyl ester (NSDCME) is a synthetic derivative of the amino acid L-cysteine, designed to enhance cellular delivery of cysteine for the subsequent biosynthesis of glutathione (B108866) (GSH). By masking the polar functional groups of N-acetylcysteine (NAC) through esterification and S-acetylation, NSDCME exhibits increased lipophilicity, which is anticipated to facilitate its passage across cellular membranes. Within the intracellular environment, it is hypothesized to undergo enzymatic hydrolysis to release N-acetylcysteine and subsequently cysteine, thereby augmenting the intracellular cysteine pool available for GSH synthesis. This technical guide provides a comprehensive overview of the known chemical properties, proposed biological mechanism of action, and relevant experimental methodologies for the study of NSDCME.
Chemical Properties
This compound is characterized by the presence of an acetyl group on both the nitrogen and sulfur atoms of the cysteine backbone, as well as a methyl ester at the carboxyl terminus. These modifications significantly alter the physicochemical properties of the parent molecule, N-acetylcysteine.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | [1] |
| Synonyms | NSDCME, Methyl dacisteine | [1] |
| CAS Number | 19547-88-7 | [2][3] |
| Molecular Formula | C₈H₁₃NO₄S | [1][2][4] |
| Molecular Weight | 219.26 g/mol | [1][2] |
| Melting Point | 97-100 °C | [4][5] |
| Predicted Boiling Point | 379.4 ± 32.0 °C | [4] |
| Predicted Density | 1.208 ± 0.06 g/cm³ | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Purification
Experimental Protocol: Synthesis of N-Acetyl-L-cysteine Methyl Ester (Precursor) [6]
-
Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (B129727) (e.g., 120 mL) under a nitrogen atmosphere.
-
Stir the suspension for 15 minutes at room temperature.
-
Add concentrated sulfuric acid (e.g., 0.8 mL) dropwise with vigorous stirring.
-
Continue stirring at room temperature for approximately 22 hours.
-
Quench the reaction by adding water (e.g., 25 mL).
-
Remove volatile solvents under reduced pressure.
-
Dilute the residue with ethyl acetate (B1210297) (e.g., 200 mL) and wash with saturated aqueous sodium bicarbonate (e.g., 150 mL).
-
Separate the organic layer and dry over anhydrous sodium sulfate.
-
Re-extract the aqueous layer with ethyl acetate (e.g., 2 x 100 mL).
-
Combine the organic extracts, filter, and concentrate in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as diethyl ether/petroleum ether.
Note: The S-acetylation of the resulting N-acetyl-L-cysteine methyl ester would be the subsequent step to yield NSDCME. This would likely involve reaction with a suitable acetylating agent in an appropriate solvent, followed by purification, potentially using column chromatography.
Stability and Reactivity
Specific stability data for this compound is limited. However, based on the stability of the related compound N-acetylcysteine, dimerization via disulfide bond formation is a likely degradation pathway, particularly under oxidative conditions[7][8]. The ester and thioester linkages are susceptible to hydrolysis, especially under acidic or basic conditions. A study on the ethyl ester analog suggests that the thioester bond can undergo rapid fragmentation upon reaction with hydroxyl radicals[9].
Biological Activity and Mechanism of Action
The primary biological rationale for the design of this compound is to serve as a more cell-permeable prodrug of cysteine compared to N-acetylcysteine[10][11].
Enhanced Cellular Uptake
The acetylation of the thiol group and esterification of the carboxyl group increases the lipophilicity of the molecule, which is expected to enhance its ability to diffuse across the lipid bilayers of cell membranes.
Intracellular Hydrolysis and Glutathione Synthesis
Once inside the cell, it is proposed that intracellular esterases hydrolyze the methyl ester and S-acetyl groups to release N-acetylcysteine, which is then further deacetylated to L-cysteine[10][11]. L-cysteine is the rate-limiting amino acid in the synthesis of the major intracellular antioxidant, glutathione (GSH). By providing a source of intracellular cysteine, NSDCME is expected to boost GSH levels, thereby enhancing the cell's antioxidant capacity.
The proposed intracellular processing of NSDCME is depicted in the following workflow diagram.
References
- 1. N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,S-DIACETYL-L-CYSTEINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. N,S-Diacetyl-L-cysteine methyl ester [myskinrecipes.com]
- 5. N,S-DIACETYL-L-CYSTEINE METHYL ESTER | 19547-88-7 [chemicalbook.com]
- 6. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. enamine.net [enamine.net]
N,S-Diacetylcysteine Methyl Ester: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of N,S-diacetylcysteine methyl ester, a derivative of the amino acid cysteine. This document is intended for researchers, scientists, and professionals in the field of drug development and related disciplines who require a thorough understanding of the preparation and analytical validation of this compound.
Core Compound Data
This compound is a chemically modified form of cysteine where both the amino and thiol groups are acetylated, and the carboxylic acid is esterified with a methyl group. These modifications alter its physicochemical properties, potentially enhancing its stability and cell permeability, making it a compound of interest for various research applications.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₄S | [1][2][3] |
| Molecular Weight | 219.26 g/mol | [1][2][3] |
| CAS Number | 19547-88-7 | [1][2][3] |
| Melting Point | 97-100 °C | [4] |
| IUPAC Name | methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available N-acetyl-L-cysteine. The first step involves the esterification of the carboxylic acid group, followed by the acetylation of the thiol group.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-Acetyl-L-cysteine Methyl Ester
This procedure is adapted from a patented method for the esterification of N-acetyl-L-cysteine.[5]
-
Materials:
-
N-acetyl-L-cysteine
-
Concentrated Sulfuric Acid
-
Ethyl Acetate (B1210297)
-
Saturated aqueous Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Water
-
-
Procedure:
-
Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Stir the suspension for 15 minutes at room temperature.
-
Add concentrated sulfuric acid (0.8 mL) dropwise to the stirred suspension.
-
Continue stirring the reaction mixture at room temperature for 22 hours.
-
Quench the reaction by adding water (25 mL).
-
Remove the volatile components (primarily methanol) under reduced pressure.
-
Dilute the resulting residue with ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution (150 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Re-extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine all organic extracts, filter, and concentrate in vacuo to yield N-acetyl-L-cysteine methyl ester as a white crystalline solid.
-
Step 2: Synthesis of this compound
This step involves the acetylation of the thiol group of N-acetyl-L-cysteine methyl ester. This is a general procedure for acetylation using acetyl chloride in the presence of a base like pyridine (B92270).
-
Materials:
-
N-Acetyl-L-cysteine Methyl Ester
-
Acetyl Chloride
-
Pyridine
-
Dichloromethane (B109758) (or other suitable inert solvent)
-
Saturated aqueous Ammonium (B1175870) Chloride solution
-
Water
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Dissolve N-acetyl-L-cysteine methyl ester in an inert solvent such as dichloromethane in a round-bottom flask equipped with a stir bar and under a nitrogen atmosphere.
-
Add pyridine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
References
- 1. N,S-DIACETYL-L-CYSTEINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. N,S-DIACETYL-L-CYSTEINE METHYL ESTER | 19547-88-7 [chemicalbook.com]
- 5. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
N,S-Diacetylcysteine Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,S-Diacetylcysteine methyl ester is a synthetic derivative of the amino acid L-cysteine, designed to enhance cellular uptake and bioavailability. As a prodrug, it readily crosses cell membranes and is subsequently hydrolyzed by intracellular esterases to release N-acetylcysteine (NAC). This intracellular NAC then serves as a precursor for the synthesis of glutathione (B108866) (GSH), a critical endogenous antioxidant. By increasing intracellular cysteine and subsequently GSH levels, this compound holds potential as a therapeutic agent in conditions associated with oxidative stress and glutathione deficiency. Its improved lipophilicity, due to the acetyl and methyl ester modifications, suggests superior cell permeability compared to its parent compound, NAC. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, including detailed experimental protocols and a summary of relevant quantitative data.
Chemical and Physical Properties
This compound is a white crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate |
| Synonyms | NSDCME, Methyl N,S-diacetyl-L-cysteinate |
| CAS Number | 19547-88-7 |
| Molecular Formula | C₈H₁₃NO₄S |
| Molecular Weight | 219.26 g/mol |
| Melting Point | 97-100 °C |
Synthesis
Several synthetic routes for this compound have been described. A common approach involves the esterification of N-acetyl-L-cysteine followed by N-acetylation.
Scale-up Preparation of N-Acetyl-L-cysteine Methyl Ester[1]
A suspension of N-acetyl-L-cysteine (162.7 g) in dry methanol (B129727) (600 mL) under a nitrogen atmosphere is treated with concentrated H₂SO₄ (4 mL) dropwise at room temperature with vigorous stirring. After 24 hours, the mixture is slowly neutralized with a saturated aqueous sodium bicarbonate solution (100 mL) and stirred for an additional hour. The resulting N-Acetyl-L-cysteine methyl ester can be isolated and purified.
Synthesis from N-Acetyl-L-cysteine Methyl Ester
Further acetylation of N-acetyl-L-cysteine methyl ester with an acetylating agent such as acetyl chloride can yield this compound.[1]
Biological Activity and Mechanism of Action
The primary biological activity of this compound stems from its role as a cysteine prodrug.[2] Its enhanced lipophilicity allows for efficient passage across cell membranes.
Once inside the cell, intracellular esterases hydrolyze the methyl ester and N-acetyl groups, releasing cysteine. This cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant. By increasing the intracellular pool of cysteine, this compound boosts GSH levels, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.[2]
Signaling Pathway
The mechanism of action involves the replenishment of intracellular glutathione, which in turn participates in various antioxidant and detoxification pathways.
Experimental Protocols
Detailed protocols for assessing the biological activity of this compound are provided below. These are based on established methods for its parent compound, N-acetylcysteine, and related assays.
In Vitro Cell Permeability Assay (Caco-2)
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[3][4][5][6]
Workflow:
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.[6]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[4]
-
Compound Application: A solution of this compound is added to the apical (donor) compartment.
-
Incubation and Sampling: The plate is incubated, and at specified time points, samples are collected from both the apical and basolateral (receiver) compartments.
-
Quantification: The concentration of this compound in the samples is determined using a suitable analytical method, such as LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
Intracellular Glutathione (GSH) Measurement
This protocol describes a colorimetric assay to measure total glutathione levels in cultured cells following treatment with this compound.[7]
Methodology:
-
Cell Culture and Treatment: Cells are seeded in a 96-well plate and allowed to adhere. The medium is then replaced with a medium containing various concentrations of this compound (a typical range to test is 0.1 mM to 10 mM) and incubated for a specified period (e.g., 24 hours).[8][9]
-
Cell Lysis: The cells are washed with PBS and then lysed to release intracellular components.
-
Deproteination: Samples are deproteinized to prevent interference with the assay.
-
Assay Procedure: The cell lysate is mixed with a reaction mixture containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), glutathione reductase, and NADPH.
-
Measurement: The rate of color change, which is proportional to the total glutathione concentration, is measured spectrophotometrically at 405 nm.[7]
Antioxidant Activity Assay (DPPH Radical Scavenging)
The DPPH assay is a common method to evaluate the antioxidant capacity of a compound.[10]
Methodology:
-
Reagent Preparation: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared in a suitable solvent (e.g., methanol).
-
Sample Preparation: Serial dilutions of this compound are prepared. A known antioxidant, such as ascorbic acid, is used as a positive control.
-
Assay Procedure: The sample solutions are mixed with the DPPH working solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for approximately 30 minutes.
-
Measurement: The absorbance is measured at approximately 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.
-
IC50 Calculation: The percentage of DPPH radical scavenging activity is plotted against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10]
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, data for its parent compound, N-acetylcysteine (NAC), can provide a benchmark for its expected biological activity.
| Assay | Compound | Cell Line | IC50 / Result |
| Cytotoxicity | Zearalenone | SIEC02 | 22.68 ± 0.80 µg/mL |
| NAC | SIEC02 | No cytotoxicity at 81, 162, 324 µg/mL for 6h |
Note: The cytotoxicity data for Zearalenone is provided for context from a study where NAC's protective effects were evaluated.[11]
Conclusion
This compound is a promising cysteine prodrug with enhanced cell permeability, designed to effectively increase intracellular glutathione levels. This property makes it a valuable tool for research in oxidative stress-related pathologies and a potential therapeutic candidate. The experimental protocols provided in this guide offer a framework for the evaluation of its biological efficacy. Further studies are warranted to generate specific quantitative data on its permeability, antioxidant capacity, and efficacy in various disease models.
References
- 1. N,S-DIACETYL-L-CYSTEINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N,S-Diacetylcysteine Methyl Ester (CAS Number: 19547-88-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,S-Diacetylcysteine methyl ester, a derivative of the amino acid L-cysteine, is emerging as a compound of significant interest in biomedical research and drug development. Its structural modifications—acetylation of both the amine and thiol groups and esterification of the carboxyl group—confer enhanced lipophilicity and cell membrane permeability compared to its parent compound, N-acetylcysteine (NAC). This enhanced cellular uptake positions this compound as a more potent prodrug for intracellular cysteine delivery, thereby augmenting the synthesis of the critical antioxidant glutathione (B108866) (GSH). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, with a focus on its potential therapeutic applications. Detailed experimental protocols and a summary of available quantitative data are presented to facilitate further research and development.
Introduction
This compound (CAS: 19547-88-7) is a multifaceted molecule with potential applications ranging from replenishing intracellular antioxidant defenses to combating antibiotic resistance and mitigating addictive behaviors. As a cysteine prodrug, its primary mechanism of action involves intracellular hydrolysis by esterases to release cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[1][2] Due to its acetylated and esterified structure, it exhibits superior cell membrane permeability over N-acetylcysteine (NAC), leading to more efficient delivery of cysteine into the cell.[1][2] This guide delves into the technical details of this promising compound.
Chemical and Physical Properties
This compound is a white crystalline powder.[3] A summary of its key chemical and physical properties is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 19547-88-7 | [3] |
| Molecular Formula | C₈H₁₃NO₄S | [3] |
| Molecular Weight | 219.26 g/mol | [4] |
| Melting Point | 97-100 °C | [3] |
| Boiling Point | 379.4 °C at 760 mmHg | [3] |
| Density | 1.208 g/cm³ | [3] |
| Appearance | White powder or crystals | [3] |
| Synonyms | N,S-diacetyl-L-cysteine methyl ester, Mucothiol | [3][5] |
Synthesis
Inferred Synthesis Workflow
References
- 1. Using glutamate homeostasis as a target for treating addictive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,S-DIACETYL-L-CYSTEINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. N,S-Diacetyl-L-cysteine methyl ester [myskinrecipes.com]
N,S-Diacetylcysteine methyl ester molecular weight
An In-depth Technical Guide to N,S-Diacetylcysteine Methyl Ester
This technical guide provides a comprehensive overview of this compound, a cysteine derivative of significant interest to researchers and professionals in drug development. The document details its physicochemical properties, synthesis, biological activity, and mechanism of action, presenting quantitative data in structured tables and outlining experimental protocols.
Physicochemical Properties
This compound is a derivative of the amino acid cysteine. Its chemical modifications—acetylation of both the amine and thiol groups and esterification of the carboxyl group—confer specific properties, such as enhanced cell permeability.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₄S | [3][4][5][6] |
| Molecular Weight | 219.26 g/mol | [3][4][6] |
| CAS Number | 19547-88-7 | [3][5][6] |
| Melting Point | 97-100 °C | [7][8] |
| Boiling Point (Predicted) | 379.4 ± 32.0 °C | [7] |
| Density (Predicted) | 1.208 ± 0.06 g/cm³ | [7] |
| IUPAC Name | methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | [6] |
Biological Activity and Mechanism of Action
This compound functions as a prodrug to increase intracellular levels of cysteine and, subsequently, glutathione (B108866) (GSH).[1] Its acetylated form allows for greater permeability across the cell membrane compared to cysteine or N-acetylcysteine (NAC).[1][2] Once inside the cell, intracellular esterases hydrolyze the molecule, releasing cysteine which then becomes available for the synthesis of glutathione.[1][2]
Glutathione is a critical antioxidant, playing a key role in protecting cells from oxidative damage and in detoxification pathways. By efficiently delivering a cysteine precursor, this compound supports the cellular antioxidant defense system. The compound is utilized in research to study the intracellular transport systems of cysteine and glutathione.[1] It has also been investigated for its potential as a mucolytic agent and for its NDM-1 inhibition activity.[7][8]
The mechanism of action for the related compound, N-acetylcysteine (NAC), is thought to involve three main pathways: acting as a precursor for glutathione biosynthesis, scavenging reactive oxygen species (ROS), and reducing disulfide bonds.[9][10] More recent research suggests that many of the effects attributed to NAC may be explained by its conversion to hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which are potent antioxidants.[9][10] As a cysteine prodrug, this compound likely shares the foundational role of replenishing intracellular cysteine for GSH synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. N,S-DIACETYL-L-CYSTEINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,S-Diacetyl-L-cysteine methyl ester [myskinrecipes.com]
- 8. N,S-DIACETYL-L-CYSTEINE METHYL ESTER | 19547-88-7 [chemicalbook.com]
- 9. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
N,S-Diacetylcysteine Methyl Ester: A Technical Guide to its Solubility and Cellular Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N,S-Diacetylcysteine methyl ester, with a core focus on its solubility characteristics in various solvents and its mechanism of action at the cellular level. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and cellular biology.
Quantitative Solubility Data
| Solvent | N-Acetyl-S-methyl-L-cysteine[1] | N-acetyl-L-Cysteine ethyl ester[2] | Inferred Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ~ 30 mg/mL | Likely Soluble |
| Dimethylformamide (DMF) | Not Available | ~ 30 mg/mL | Likely Soluble |
| Methanol | Slightly Soluble | Not Available | Likely Sparingly Soluble |
| Water | Slightly Soluble | Not Available | Likely Sparingly Soluble |
| Phosphate-Buffered Saline (PBS) pH 7.2 | Not Available | ~ 10 mg/mL | Likely Sparingly Soluble |
Note: The inferred solubility is an estimation based on the chemical properties of the related compounds and should be experimentally verified.
Experimental Protocol: Determination of Solubility via the Static Gravimetric Method
The following is a detailed methodology for determining the solubility of this compound in a given solvent, adapted from established gravimetric methods.[3][4][5]
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Calibrated thermometer
-
Glass vials with airtight seals
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.
-
Place a magnetic stir bar in the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the thermostatic water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours within the temperature-controlled environment.
-
Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter (with a membrane chemically compatible with the solvent) into a pre-weighed, dry container. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the container with the filtered solution.
-
Evaporate the solvent from the solution in the container. This can be achieved by placing the container in a drying oven at a temperature below the decomposition point of this compound, or by using a rotary evaporator.
-
Once the solvent is completely evaporated, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the solution.
-
Express the solubility in desired units, such as g/100 g of solvent or mg/mL.
-
Cellular Mechanism of Action
This compound is recognized for its ability to enhance intracellular levels of cysteine and subsequently, glutathione (B108866) (GSH).[6][7] Its improved cell membrane permeability, attributed to the acetyl groups, allows it to be efficiently transported into the cell.[6][7] Once inside, it is hydrolyzed by intracellular esterases, releasing cysteine, a key precursor for the synthesis of the vital antioxidant, glutathione.[6][7]
The following diagram illustrates the proposed cellular uptake and metabolic pathway of this compound.
Caption: Cellular uptake and metabolism of this compound.
This workflow diagram visualizes the process by which this compound crosses the cell membrane and is subsequently metabolized to boost intracellular glutathione levels.
Caption: Experimental workflow for solubility determination.
References
- 1. N-ACETYL-S-METHYL-L-CYSTEINE | 16637-59-5 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Stability and Storage of N,S-Diacetylcysteine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N,S-diacetylcysteine methyl ester. Drawing on data from analogous compounds and established analytical methodologies, this document outlines the key factors influencing its degradation and provides detailed protocols for stability assessment.
Introduction
This compound is a derivative of the amino acid cysteine, characterized by the acetylation of both the amino and sulfhydryl groups, as well as the esterification of the carboxyl group. Its enhanced cell membrane permeability makes it a valuable tool in research for studying intracellular cysteine and glutathione (B108866) transport systems.[1][2] However, the presence of multiple reactive functional groups, including a thioester, an amide, and a methyl ester, makes the molecule susceptible to various degradation pathways. Understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results and for the development of potential therapeutic applications.
Recommended Storage Conditions
For routine laboratory use, this compound should be stored at 2-8°C .[3][4] It is advisable to store the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended to minimize oxidative degradation.
Predicted Stability Profile
Table 1: Predicted Stability of this compound Under Various Stress Conditions
| Stress Condition | Predicted Effect on this compound | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Hydrolysis of the methyl ester and amide bonds. | N,S-diacetylcysteine, N-acetylcysteine, Cysteine, Acetic Acid, Methanol |
| Alkaline (e.g., 0.1 M NaOH) | Rapid hydrolysis of the thioester and methyl ester bonds. Potential for base-catalyzed elimination reactions. | N-acetylcysteine, Cysteine, Acetate, Methanol, Thioacetate |
| Oxidative (e.g., 3% H₂O₂) | Oxidation of the sulfur atom, potentially leading to sulfoxides and sulfones. Dimerization via disulfide bond formation is also possible if the S-acetyl group is hydrolyzed. | This compound sulfoxide, this compound sulfone, N,N'-diacetylcystine dimethyl ester |
| Thermal (e.g., 60-80°C) | Accelerated hydrolysis and oxidation. Potential for complex decomposition at higher temperatures.[5] | A mixture of hydrolytic and oxidative degradation products. |
| Photolytic (e.g., UV light) | Potential for photochemically induced degradation, including cleavage of the C-S bond.[6] | Radical species, fragmentation products. |
Note: This table is based on the known degradation pathways of N-acetylcysteine and other cysteine derivatives. The actual degradation products and rates for this compound should be confirmed experimentally.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways. The following diagram illustrates the most probable routes of decomposition.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately determining the degradation of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach. The following protocol is adapted from established methods for N-acetylcysteine.
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water, pH adjusted to 2.5-3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
The following workflow outlines the steps for conducting a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N,S-Diacetyl-L-cysteine methyl ester [myskinrecipes.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil (authors transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of the thioester, N,S-diacetylcysteine, from acetaldehyde and N,N'diacetylcystine in aqueous solution with ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Cysteine Delivery Using N,S-Diacetylcysteine Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N,S-Diacetylcysteine methyl ester (NSDACME), a promising prodrug for intracellular cysteine delivery. Cysteine is a critical precursor to the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in mammalian cells, which plays a pivotal role in cellular defense against oxidative stress and detoxification. The limited bioavailability of cysteine necessitates the use of prodrugs to effectively augment intracellular levels. This document details the mechanism of action of NSDACME, provides comprehensive experimental protocols for its evaluation, and presents available data on its efficacy.
Introduction to this compound (NSDACME)
This compound is a derivative of L-cysteine designed for enhanced cell permeability. The presence of acetyl groups on both the nitrogen and sulfur atoms, along with a methyl ester group, increases the lipophilicity of the molecule compared to N-acetylcysteine (NAC), a commonly used cysteine prodrug. This enhanced lipophilicity is believed to facilitate its passage across the cell membrane. Once inside the cell, NSDACME is hydrolyzed by intracellular esterases, releasing cysteine. This liberated cysteine then becomes available for various cellular processes, most notably the synthesis of glutathione.[1][2]
The primary advantage of NSDACME lies in its potential for more efficient intracellular delivery of cysteine compared to other precursors. By bypassing the limitations of membrane transport faced by more polar molecules, NSDACME offers a targeted approach to replenish intracellular cysteine and, consequently, bolster the cell's antioxidant capacity.
Mechanism of Action: Intracellular Cysteine Delivery and Glutathione Synthesis
The core mechanism of NSDACME revolves around its ability to act as a masked form of cysteine that can readily enter cells. The proposed signaling pathway is as follows:
-
Cellular Uptake: Due to its increased lipophilicity, NSDACME is thought to passively diffuse across the cell membrane into the cytoplasm.
-
Intracellular Hydrolysis: Within the cytoplasm, ubiquitous intracellular esterases cleave the methyl ester and N,S-diacetyl groups from the NSDACME molecule.
-
Cysteine Release: This enzymatic cleavage results in the release of L-cysteine.
-
Glutathione Synthesis: The newly available L-cysteine serves as a rate-limiting substrate for the enzyme glutamate-cysteine ligase (GCL) in the first step of de novo glutathione synthesis.
-
GSH Replenishment: The subsequent action of glutathione synthetase (GS) leads to the formation of glutathione (GSH), thereby increasing the intracellular glutathione pool and enhancing the cell's antioxidant defenses.
References
- 1. Glutathione in human melanoma cells. Effects of cysteine, cysteine esters and glutathione isopropyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
Topic: N,S-Diacetylcysteine Methyl Ester and Its Role in Glutathione Synthesis
An In-depth Technical Guide for Researchers
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutathione (B108866) (GSH), the most abundant non-protein thiol in mammalian cells, is a cornerstone of cellular defense against oxidative stress and xenobiotic insults. Its synthesis is critically dependent on the availability of the amino acid L-cysteine. However, direct supplementation with cysteine is hampered by its instability and low bioavailability. N-acetylcysteine (NAC) has long been used as a cysteine prodrug but exhibits poor cellular uptake. To overcome this limitation, lipophilic derivatives have been developed. This guide focuses on N,S-Diacetylcysteine methyl ester (NSDAC-ME), a cell-permeable cysteine derivative designed for efficient intracellular delivery and subsequent enhancement of de novo GSH synthesis. We will explore its mechanism of action, its impact on the GSH synthesis pathway and its regulatory signaling, and provide detailed experimental protocols for its evaluation.
Mechanism of Action: Enhanced Cysteine Delivery
The primary advantage of NSDAC-ME lies in its chemical structure, which enhances its lipophilicity compared to NAC. The esterification of the carboxyl group and the acetylation of both the amino and thiol groups mask the charged moieties, allowing the molecule to passively diffuse across the plasma membrane.
Once inside the cell, NSDAC-ME is rapidly hydrolyzed by ubiquitous intracellular esterases. This two-step enzymatic process cleaves the ester and acetyl groups, releasing N-acetylcysteine and subsequently L-cysteine, the rate-limiting substrate for GSH synthesis.[1][2] This intracellular "trapping" mechanism ensures a high concentration of cysteine is available precisely where GSH synthesis occurs.
The Glutathione Synthesis Pathway
De novo synthesis of GSH is a two-step, ATP-dependent process occurring in the cytosol.[3][4]
-
Step 1 (Rate-Limiting): The enzyme Glutamate-Cysteine Ligase (GCL) catalyzes the formation of a gamma-peptide bond between the glutamate (B1630785) side chain and the amino group of cysteine, forming γ-glutamylcysteine. This step is the primary regulatory point of the pathway and is dependent on the availability of cysteine.[3][5]
-
Step 2: Glutathione Synthetase (GS) adds glycine (B1666218) to the C-terminus of γ-glutamylcysteine to form the final tripeptide, glutathione (γ-glutamyl-cysteinyl-glycine).[6]
The entire pathway is subject to feedback inhibition, where high concentrations of GSH allosterically inhibit the GCL enzyme, thus self-regulating its own production.[5]
Regulation of GCL via Nrf2 Signaling
Beyond simply supplying substrate, advanced cysteine prodrugs can actively upregulate the machinery of GSH synthesis. Compounds like N-acetylcysteine ethyl ester (NACET), an analog of NSDAC-ME, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][7]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Keap1 contains highly reactive cysteine residues that act as sensors for oxidative or electrophilic stress. The thiol-containing metabolites derived from NSDAC-ME can directly modify these sensor cysteines in Keap1.[1][8] This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.
The stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. Key Nrf2 targets include the genes for both the catalytic (GCLC) and modifier (GCLM) subunits of GCL, leading to increased transcription and protein expression of the rate-limiting enzyme for GSH synthesis.[8][9]
Quantitative Data and Comparative Efficacy
While direct quantitative studies on NSDAC-ME are emerging, data from structurally similar, next-generation cysteine prodrugs like N-acetylcysteine ethyl ester (NACET) and N-acetylcysteine amide (NACA) demonstrate significant advantages over traditional NAC.
Intracellular Thiol Levels
Studies using retinal pigment epithelial cells show that NACET is markedly more effective than NAC at increasing intracellular levels of both cysteine and GSH. This highlights the superior cell permeability and bioavailability of the esterified prodrug.
Table 1: Comparative Efficacy of NAC vs. NACET on Intracellular Thiol Levels (Data adapted from a study on ARPE-19 cells treated for 16 hours[7])
| Compound (1 mM) | Intracellular Cysteine (nmol/mg protein) | Intracellular GSH (nmol/mg protein) |
| Control | ~5 | ~40 |
| N-Acetylcysteine (NAC) | ~10 | ~60 |
| N-Acetylcysteine Ethyl Ester (NACET) | ~100 | ~180 |
Protection Against Oxidative Stress
In a model of acetaminophen (B1664979) (APAP)-induced hepatotoxicity, which causes massive GSH depletion, NACA was significantly more effective than NAC at restoring the critical ratio of reduced to oxidized glutathione (GSH/GSSG).[10]
Table 2: Protective Effects of NAC vs. NACA on GSH/GSSG Ratio (Data from HepaRG cells pretreated with 250 µM of each compound, followed by 24h APAP treatment[10])
| Treatment Group | GSH/GSSG Ratio (% of Control) |
| Control | 100% |
| APAP Only | ~15% |
| APAP + NAC | ~45% |
| APAP + NACA | ~85% |
GCL Enzyme Kinetics
The activity of GCL is tightly regulated by substrate availability, feedback inhibition, and the association of its two subunits. The modifier subunit (GCLM) significantly improves the catalytic efficiency of the catalytic subunit (GCLC) by lowering the K_m for substrates and increasing the K_i for GSH, making the holoenzyme less susceptible to feedback inhibition.[6][11] Providing a robust supply of cysteine via NSDAC-ME ensures the enzyme can operate efficiently, while Nrf2-mediated upregulation of GCLM can further enhance the overall GSH production capacity.
Table 3: Representative Kinetic Parameters of Glutamate-Cysteine Ligase (GCL) (Data adapted from studies on recombinant mouse GCL[6][11])
| Enzyme Form | K_m for Glutamate (mM) | K_i for GSH (mM) | Relative V_max / k_cat |
| Catalytic Subunit (GCLC) alone | ~1.8 | ~1.2 | 1.0x |
| Holoenzyme (GCLC + GCLM) | ~0.5 | ~3.1 | ~4.4x |
Interestingly, at very high intracellular concentrations, NAC released from its prodrugs can act as a competitive inhibitor of GCL, creating a potential "ceiling effect" on GSH synthesis.[12] This suggests that optimal dosing is crucial to balance substrate provision with potential enzyme inhibition.
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of NSDAC-ME in an in vitro setting.
Protocol 1: In Vitro Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, A549) in 6-well or 12-well plates. Allow cells to adhere and grow to 70-80% confluency.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of NSDAC-ME (e.g., 100 mM) in a suitable solvent like DMSO.
-
Treatment: Prepare working concentrations of NSDAC-ME by diluting the stock solution in fresh, serum-free culture medium immediately before use.
-
Incubation: Remove the old medium from the cells, wash once with PBS, and add the medium containing the desired concentration of NSDAC-ME (e.g., 0.1, 0.5, 1.0, 2.0 mM) and appropriate vehicle controls (medium with DMSO).
-
Time Course: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO₂.
-
Cell Harvest: After incubation, place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Proceed immediately to lysate preparation.
Protocol 2: Measurement of Total Intracellular Glutathione (DTNB Recycling Assay)
This spectrophotometric assay is a widely used method for quantifying total glutathione (GSH + GSSG).[2]
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate (B84403) buffer with 5 mM EDTA, pH 7.5.
-
DTNB Solution: 6 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.
-
NADPH Solution: 4 mg/mL NADPH in Assay Buffer.
-
Glutathione Reductase (GR): 50 units/mL in Assay Buffer.
-
-
Sample Preparation:
-
Lyse harvested cells (from Protocol 1) in 100-200 µL of ice-cold Assay Buffer.
-
Add an equal volume of 5% Sulfosalicylic Acid (SSA) to the lysate to precipitate proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the glutathione.
-
-
Assay Procedure (96-well plate):
-
Prepare GSH standards (0-50 µM) in 5% SSA diluted with Assay Buffer.
-
Add 20 µL of standards or sample supernatant to each well.
-
Prepare a master mix containing: 120 µL Assay Buffer, 10 µL DTNB Solution, and 20 µL NADPH Solution per reaction.
-
Add 150 µL of the master mix to each well.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Glutathione Reductase to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis: Calculate the rate of TNB formation (change in absorbance per minute). Determine the glutathione concentration in samples by comparing their rates to the standard curve. Normalize the results to the protein concentration of the initial lysate.
Protocol 3: Measurement of Glutamate-Cysteine Ligase (GCL) Activity
This protocol is based on the HPLC detection of the reaction product, γ-glutamylcysteine (γ-GC).
-
Lysate Preparation:
-
Harvest cells and resuspend in a non-denaturing GCL lysis buffer (e.g., 100 mM Tris-HCl, pH 7.8, 1 mM EDTA, 20 mM MgCl₂, with protease inhibitors).
-
Lyse cells by sonication on ice.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant is the enzyme source.
-
-
GCL Reaction:
-
In a microcentrifuge tube, combine:
-
50 µL of cell lysate (~100-200 µg protein).
-
10 µL of 100 mM ATP.
-
10 µL of 100 mM L-glutamate.
-
10 µL of 10 mM L-cysteine.
-
GCL lysis buffer to a final volume of 100 µL.
-
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Derivatization:
-
Stop the reaction by adding 100 µL of 200 mM SSA.
-
Derivatize the thiol-containing product for fluorescence detection using a reagent like monobromobimane (B13751) or naphthalene-2,3-dicarboxaldehyde (NDA). Follow the specific manufacturer's protocol for the chosen derivatizing agent.
-
-
HPLC Analysis:
-
Separate the derivatized γ-GC from other components using a C18 reverse-phase HPLC column.
-
Detect the product using a fluorescence detector set to the appropriate excitation/emission wavelengths for the chosen derivatization agent.
-
-
Quantification: Calculate the amount of γ-GC produced by comparing the peak area to a standard curve of derivatized γ-GC. Express GCL activity as nmol of γ-GC produced per minute per mg of protein.
Conclusion
This compound represents a promising strategy for augmenting intracellular glutathione levels. Its enhanced cell permeability allows for efficient delivery of the rate-limiting substrate, L-cysteine, directly to the cytosol. Furthermore, evidence from analogous compounds suggests a dual mechanism of action that includes not only substrate provision but also the upregulation of GSH synthesis enzymes via the Nrf2 signaling pathway. This multi-faceted approach makes NSDAC-ME a powerful tool for researchers studying oxidative stress and a compelling candidate for the development of therapeutics aimed at correcting GSH deficiency in a wide range of pathological conditions. The protocols and data presented in this guide offer a comprehensive framework for the scientific evaluation of this and other advanced cysteine prodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 4. Glutamate cysteine ligase (GCL) transgenic and gene-targeted mice for controlling glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential regulation of glutamate–cysteine ligase subunit expression and increased holoenzyme formation in response to cysteine deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate cysteine ligase catalysis: dependence on ATP and modifier subunit for regulation of tissue glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
N,S-Diacetylcysteine Methyl Ester: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for N,S-Diacetylcysteine methyl ester, a cysteine derivative with significant potential in therapeutic and research applications. This prodrug is recognized for its ability to increase intracellular levels of cysteine and glutathione (B108866), offering a promising avenue for combating oxidative stress-related cellular damage.
This compound is a cell-permeable cysteine derivative that effectively elevates intracellular cysteine and glutathione (GSH) concentrations.[1][2][3] Its enhanced permeability is attributed to the acetylation of the amino and thiol groups and the esterification of the carboxyl group, allowing it to readily cross cell membranes. Once inside the cell, intracellular esterases hydrolyze the molecule, releasing N,S-diacetylcysteine, which is further deacetylated to provide cysteine for the synthesis of glutathione.[1][2][3] This mechanism of action makes it a valuable tool for studying the intracellular cysteine and glutathione transport systems and for developing therapeutic strategies against conditions associated with oxidative stress.
Data Presentation
The following tables summarize key quantitative data related to the application of this compound and its analogs.
| Parameter | Value | Conditions | Reference |
| In Vivo Efficacy of a Cysteine Prodrug (S,N-diacetylcysteine monoethyl ester - DACE) | |||
| Increase in Liver GSH | 30% | 5 mmol/kg DACE administered to rats | [4] |
| Increase in Plasma GSH | 300% | 5 mmol/kg DACE administered to rats | [4] |
| In Vitro Efficacy of a Cysteine Prodrug (S,N-diacetylcysteine monoethyl ester - DACE) | |||
| Concentration for Increased Intracellular Cysteine and GSH | 1 mM | Incubation with peripheral blood mononuclear cells for 24h | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Intracellular Glutathione Levels
This protocol describes the use of this compound to increase intracellular glutathione levels in cultured cells, followed by quantification using a monochlorobimane-based assay.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well microplate at a desired density and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO.[5] Further dilute the stock solution in a cell culture medium to the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Incubate for a predetermined period (e.g., 24 hours).
-
Glutathione Measurement:
-
Prepare a working solution of monochlorobimane in PBS.
-
Wash the cells twice with warm PBS.
-
Add the monochlorobimane working solution to each well and incubate in the dark at 37°C for 30 minutes.[4][6][7][8]
-
Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a fluorescence microplate reader.[6]
-
-
Data Analysis: Express the results as relative fluorescence units or as a percentage of the control (untreated cells).
Protocol 2: In Vivo Administration in a Rodent Model
This protocol is adapted from studies on a similar cysteine prodrug, S,N-diacetylcysteine monoethyl ester (DACE), and can be used as a starting point for in vivo studies with this compound.[4]
Materials:
-
This compound
-
Sterile saline solution or other appropriate vehicle
-
Rodent model (e.g., Sprague-Dawley rats)
-
Administration equipment (e.g., gavage needles, syringes)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Preparation of Dosing Solution: Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration.
-
Administration:
-
Oral Gavage: Administer the solution orally using a gavage needle. A typical dosage to start with could be around 5 mmol/kg body weight, based on the DACE study.[4]
-
Intravenous Injection: For intravenous administration, the solution should be filter-sterilized and injected slowly into a suitable vein (e.g., tail vein).
-
-
Sample Collection: At predetermined time points after administration, collect blood and tissue samples for analysis of cysteine and glutathione levels.
-
Analysis: Process the collected samples to measure cysteine and glutathione concentrations using appropriate methods such as HPLC or commercially available assay kits.[9][10][11][12][13]
Signaling Pathway and Experimental Workflow Diagrams
The antioxidant effects of this compound are primarily mediated through the replenishment of intracellular glutathione, which in turn influences cellular redox-sensitive signaling pathways.
Caption: Intracellular conversion of this compound to glutathione.
The increased levels of glutathione can modulate the Keap1-Nrf2 and NF-κB signaling pathways, which are critical regulators of the cellular antioxidant and inflammatory responses.
Caption: Glutathione's role in Nrf2 activation and NF-κB inhibition.
Caption: Workflow for assessing the effects of this compound.
References
- 1. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Probing Cell Redox State and Glutathione-Modulating Factors Using a Monochlorobimane-Based Microplate Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 10. Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for N,S-Diacetylcysteine Methyl Ester (NSDAC) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,S-Diacetylcysteine methyl ester (NSDAC) is a derivative of the amino acid cysteine designed to facilitate entry into cells.[1][2] Its acetylated structure enhances cell membrane permeability, allowing for more effective intracellular delivery compared to cysteine or N-acetylcysteine (NAC).[1][2] Once inside the cell, intracellular esterases hydrolyze NSDAC to release cysteine.[1][2] This liberated cysteine serves as a precursor for the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[1][2] Consequently, NSDAC is a valuable tool for investigating the roles of cysteine and glutathione in cellular processes and for developing therapeutic strategies to mitigate oxidative stress.
Mechanism of Action
NSDAC acts as a prodrug to increase intracellular cysteine and subsequently glutathione levels. Due to its lipophilic nature, it readily crosses the cell membrane. Intracellular esterases then cleave the ester and acetyl groups, releasing cysteine. This increase in the available cysteine pool drives the synthesis of glutathione, a key tripeptide antioxidant that protects cells from damage by reactive oxygen species (ROS).
Postulated Signaling Pathways
While direct evidence for NSDAC's impact on specific signaling pathways is limited, its role as a glutathione precursor suggests it may modulate redox-sensitive pathways such as NF-κB and MAPKs, similar to other cysteine prodrugs like N-acetylcysteine (NAC). Oxidative stress is known to activate these pathways, and by increasing intracellular glutathione, NSDAC may attenuate their activation.
References
Application Notes and Protocols for Studying Oxidative Stress with N,S-Diacetylcysteine Methyl Ester (NSC-Me)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,S-Diacetylcysteine methyl ester (NSC-Me) is a cell-permeable cysteine derivative designed to effectively deliver cysteine into cells. Due to its acetylated form and methyl ester group, NSC-Me exhibits enhanced cell membrane permeability compared to N-acetylcysteine (NAC).[1] Once inside the cell, intracellular esterases hydrolyze NSC-Me to release N,S-diacetylcysteine, which is further deacetylated to provide cysteine.[1] Cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By increasing intracellular cysteine and subsequently GSH levels, NSC-Me serves as a potent tool for studying and mitigating oxidative stress in various cellular models.[1]
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. This imbalance can lead to damage of cellular components, including lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases. This document provides detailed application notes and experimental protocols for utilizing NSC-Me to investigate its effects on oxidative stress markers and related signaling pathways.
Mechanism of Action
NSC-Me combats oxidative stress primarily by augmenting the intracellular glutathione pool. Glutathione plays a critical role in detoxifying ROS and is a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx).
Data Presentation: Effects on Oxidative Stress Markers
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected effects on key oxidative stress markers based on the known mechanism of cysteine prodrugs like N-acetylcysteine (NAC). Researchers should generate their own dose-response and time-course data for NSC-Me in their specific experimental models.
| Oxidative Stress Marker | Expected Effect of NSC-Me Treatment | Rationale | Typical Assay Method |
| Malondialdehyde (MDA) | Decrease | NSC-Me boosts GSH, which is essential for the GPx-mediated detoxification of lipid peroxides, thereby reducing lipid peroxidation and the formation of MDA. | Thiobarbituric Acid Reactive Substances (TBARS) Assay |
| Superoxide (B77818) Dismutase (SOD) Activity | Potential Increase/Restoration | By reducing the overall oxidative burden, NSC-Me may help preserve or restore the activity of SOD, which is often downregulated or inactivated under conditions of high oxidative stress. | Spectrophotometric assay based on the inhibition of a superoxide-mediated reaction. |
| Catalase (CAT) Activity | Potential Increase/Restoration | Similar to SOD, the protective effects of NSC-Me may lead to the preservation of catalase activity, an enzyme crucial for detoxifying hydrogen peroxide. | Spectrophotometric assay measuring the decomposition of hydrogen peroxide. |
| Glutathione Peroxidase (GPx) Activity | Increase/Restoration | As a direct precursor to GSH, NSC-Me provides the necessary substrate for GPx function, leading to enhanced or restored enzyme activity. | Coupled enzyme assay measuring the rate of NADPH oxidation. |
| Intracellular Glutathione (GSH) Levels | Increase | NSC-Me directly provides the building block (cysteine) for GSH synthesis. | Spectrophotometric or fluorometric assays using reagents like DTNB (Ellman's reagent). |
| Nrf2 Nuclear Translocation | Increase | Cysteine derivatives can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response. | Immunofluorescence microscopy or Western blot of nuclear fractions. |
Signaling Pathways
Glutathione Synthesis and Nrf2 Activation Pathway
NSC-Me enhances the intracellular antioxidant defense system primarily through two interconnected pathways: direct augmentation of the glutathione pool and activation of the Nrf2 signaling pathway.
Caption: NSC-Me increases intracellular cysteine, which boosts GSH synthesis and can inactivate Keap1, leading to Nrf2 activation and upregulation of antioxidant enzymes.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with NSC-Me
This protocol provides a general guideline for treating cultured cells with NSC-Me to study its effects on oxidative stress. Optimization of cell type, seeding density, NSC-Me concentration, and treatment time is recommended.
Materials:
-
Cell line of choice (e.g., SH-SY5Y, HepG2, primary neurons)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (NSC-Me)
-
Vehicle control (e.g., DMSO or ethanol, depending on NSC-Me solvent)
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP))
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
NSC-Me Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of NSC-Me (e.g., 10, 50, 100, 200 µM). Include a vehicle control group. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake and metabolism.
-
Induction of Oxidative Stress (Optional): To investigate the protective effects of NSC-Me, after the pre-treatment period, remove the NSC-Me containing medium and expose the cells to an oxidative stress inducer in fresh medium for a specified duration (e.g., 1-4 hours). The concentration of the inducer should be optimized to cause a significant, but not complete, loss of cell viability.
-
Post-treatment Analysis: Following the treatment period, harvest the cells or cell lysates for downstream analysis of oxidative stress markers as described in the subsequent protocols.
Protocol 2: Measurement of Malondialdehyde (MDA)
Materials:
-
Treated cell lysates
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Microplate reader
Procedure:
-
Harvest and lyse the cells from each treatment group.
-
Add TCA to the cell lysates to precipitate proteins. Centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm using a microplate reader.
-
Quantify MDA levels using a standard curve generated with an MDA standard.
Protocol 3: Measurement of Superoxide Dismutase (SOD) Activity
Materials:
-
Treated cell lysates
-
SOD assay kit (commercial kits are recommended for consistency)
-
Microplate reader
Procedure:
-
Prepare cell lysates according to the assay kit instructions.
-
Add the cell lysate and other reaction components (e.g., a substrate that generates superoxide anions and a detection reagent) to a 96-well plate.
-
Incubate the plate according to the kit's protocol.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the SOD activity based on the inhibition of the colorimetric reaction, as per the kit's instructions.
Protocol 4: Measurement of Glutathione Peroxidase (GPx) Activity
Materials:
-
Treated cell lysates
-
GPx assay kit (commercial kits are recommended)
-
Microplate reader
Procedure:
-
Prepare cell lysates as directed by the assay kit.
-
Add the cell lysate to a reaction mixture typically containing glutathione, glutathione reductase, and NADPH.
-
Initiate the reaction by adding a peroxide substrate (e.g., cumene (B47948) hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm over several minutes, which corresponds to the oxidation of NADPH.
-
Calculate GPx activity from the rate of NADPH consumption, following the kit's protocol.
Protocol 5: Nrf2 Activation Assay (Nuclear Translocation)
Materials:
-
Treated cells on coverslips or in chamber slides
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
After treatment, fix the cells with PFA.
-
Permeabilize the cells and then block non-specific antibody binding.
-
Incubate with the primary anti-Nrf2 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear localization of Nrf2.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of NSC-Me on oxidative stress in a cell culture model.
Caption: A typical workflow for assessing the antioxidant effects of NSC-Me in a cell culture model of oxidative stress.
References
Application of N,S-Diacetylcysteine Methyl Ester in Neuroprotection Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N,S-Diacetylcysteine methyl ester is a derivative of cysteine, an amino acid crucial for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[1] Due to the acetylation of both the amino and thiol groups, as well as the esterification of the carboxyl group, this compound is anticipated to exhibit enhanced cell membrane permeability compared to N-acetylcysteine (NAC).[1] Upon intracellular entry, it is hydrolyzed by cellular esterases to release cysteine, thereby directly supporting GSH synthesis.[1] This positions this compound as a promising candidate for neuroprotective research, particularly in conditions associated with oxidative stress and glutathione depletion, which are hallmarks of many neurodegenerative diseases.[2][3]
While direct experimental data on the neuroprotective effects of this compound is limited, its potential can be inferred from the extensive research on its parent compound, N-acetylcysteine (NAC), and its amide derivative, N-acetylcysteine amide (NACA). These compounds have demonstrated significant neuroprotective properties by mitigating oxidative stress, reducing inflammation, and modulating key signaling pathways involved in neuronal survival.[3][4]
These application notes provide a comprehensive overview of the potential neuroprotective mechanisms of this compound, supported by data from studies on related cysteine prodrugs. Detailed protocols for key in vitro experiments are provided to enable researchers to investigate its efficacy in various models of neurodegeneration.
Potential Neuroprotective Mechanisms
The neuroprotective effects of this compound are likely mediated through multiple interconnected pathways, primarily stemming from its ability to augment intracellular cysteine and glutathione levels.
1. Antioxidant and Redox Regulation:
-
Glutathione Precursor: As a cysteine donor, this compound directly fuels the synthesis of glutathione, a critical scavenger of reactive oxygen species (ROS).[1][3]
-
Direct ROS Scavenging: The free thiol group of cysteine, once released from the parent molecule, can directly neutralize free radicals.[3]
-
Nrf2-ARE Pathway Activation: Cysteine derivatives like NAC have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway upregulates the expression of numerous antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration.[5]
2. Anti-inflammatory Effects:
-
Modulation of Inflammatory Cytokines: By replenishing glutathione, this compound may help to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are often elevated in neurodegenerative conditions.[6]
-
Inhibition of Microglial Activation: Chronic activation of microglia, the resident immune cells of the brain, contributes to neuroinflammation. Cysteine prodrugs can modulate microglial activation, shifting them from a pro-inflammatory to a more neuroprotective phenotype.
3. Anti-apoptotic Signaling:
-
Bcl-2 Family Regulation: Oxidative stress can trigger apoptosis through the modulation of the Bcl-2 family of proteins. By reducing ROS levels, this compound may prevent the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[7]
-
Caspase Inhibition: The activation of caspases, particularly caspase-3, is a key step in the apoptotic cascade. Cysteine prodrugs have been shown to inhibit caspase activation, thereby preventing programmed cell death.[7]
Quantitative Data Summary (Based on N-acetylcysteine and its derivatives)
The following tables summarize quantitative data from studies on N-acetylcysteine (NAC) and its derivatives in various models of neurotoxicity and neurodegeneration. This data provides a benchmark for the potential efficacy of this compound.
Table 1: Effects on Markers of Oxidative Stress
| Compound | Model System | Oxidative Insult | Concentration | % Reduction in ROS | Reference |
| NAC | Murine Oligodendrocytes | H₂O₂ (500 µM) | 50-500 µM | Concentration-dependent | [8] |
| L-Cysteine | Neonatal Mice | Hypoxia-Ischemia | - | Significant | [7] |
| NAC | Cortical Neurons | Arachidonic Acid + Ischemia | 100-200 µM | Significant | [9] |
Table 2: Effects on Neuronal Viability and Apoptosis
| Compound | Model System | Toxic Insult | Concentration | % Increase in Cell Viability | % Reduction in Apoptosis | Reference |
| NAC | Cortical Neurons | Arachidonic Acid + Ischemia | 100-200 µM | Up to 50% | Up to 70% | [9] |
| L-Cysteine | Neonatal Mice | Hypoxia-Ischemia | - | Significant | Significant | [7] |
| NAC | Rats | Cadmium | - | - | Significant | [6] |
Table 3: Effects on Inflammatory Markers
| Compound | Model System | Inflammatory Stimulus | Concentration | Effect on Inflammatory Markers | Reference |
| NAC | Rats | Cadmium | - | ↓ TNF-α, ↓ IL-1β, ↑ IL-10 | [6] |
| L-Cysteine | Rats | Subarachnoid Hemorrhage | 100 mM | ↓ IL-1β, ↓ CD86 | [10] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of cysteine prodrugs are mediated by their influence on several key intracellular signaling pathways.
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the neuroprotective potential of this compound in vitro.
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxic agent (e.g., H₂O₂, 6-OHDA, rotenone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 2-4 hours. Include a vehicle control.
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control group) and incubate for 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Caption: Experimental workflow for the MTT assay.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Neuronal cell line
-
Cell culture medium
-
This compound
-
Neurotoxic agent
-
DCFH-DA (10 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a black 96-well plate for fluorescence measurements.
-
DCFH-DA Loading: After the treatment period, remove the medium and wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or a flow cytometer.
-
Data Analysis: Normalize the fluorescence intensity to the control group and express as a percentage of ROS production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the Neuroprotective Potential of N-Acetylcysteine for Prevention and Treatment of Cognitive Aging and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective effect of N-acetylcysteine by regulating inflammation and expression of TNF-α and ERK gene expression in the rats exposed to different doses of cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of N-acetylcysteine in neurons exposed to arachidonic acid during simulated ischemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective mechanism of L-cysteine after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N,S-Diacetylcysteine Methyl Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging N,S-Diacetylcysteine Methyl Ester for Advanced Drug Delivery
This compound (NACM) is a derivative of the amino acid L-cysteine, designed for enhanced cell permeability. Due to its acetylated groups and methyl ester moiety, NACM can more effectively cross cell membranes compared to its precursor, N-acetylcysteine (NAC). Once inside the cell, intracellular esterases hydrolyze NACM to release N-acetylcysteine, which then contributes to the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant. This mechanism makes NACM a potent agent for mitigating oxidative stress and inflammation at the cellular level.
The therapeutic potential of NACM and its active form, NAC, is often limited by factors such as low bioavailability and rapid metabolism.[1] Encapsulating these molecules into advanced drug delivery systems—such as nanoparticles, micelles, and hydrogels—can overcome these limitations by protecting the drug from degradation, enabling controlled and sustained release, and improving targeted delivery.
Note: While this compound (NACM) is the molecule of primary interest, much of the currently available formulation research has been conducted using its well-studied precursor, N-acetylcysteine (NAC). The principles, protocols, and characterization data presented herein for NAC-loaded systems are directly relevant and adaptable for the development of NACM-based drug delivery platforms.
Proposed Intracellular Mechanism of Action
NACM is designed to efficiently deliver cysteine into the cell. It is hydrolyzed by intracellular esterases, releasing cysteine which is a rate-limiting substrate for the synthesis of the antioxidant glutathione (GSH).[2]
Nanoparticle-Based Delivery Systems
Polymeric nanoparticles are effective carriers for encapsulating hydrophilic drugs like NAC, protecting them from premature degradation and controlling their release. Materials such as poly(lactic-co-glycolic acid) (PLGA) and solid lipid nanoparticles (SLNs) are commonly used due to their biocompatibility and biodegradability.
Data Presentation: NAC-Loaded Nanoparticles
The table below summarizes key quantitative parameters from studies on various NAC-loaded nanoparticle formulations.
| Nanoparticle Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference |
| PLGA NPs | 307.50 ± 9.54 | 0.136 ± 0.02 | -11.3 ± 0.4 | 55.46 ± 2.40 | 9.05 ± 0.22 | [3] |
| Solid Lipid NPs (SLNs) | 159.10 ± 15.36 | 0.168 | -50.33 | 86.32 ± 1.24 | - | [1][4][5] |
| Silk Fibroin NPs | ~185 | - | - | - | - | [6] |
| PLGA NPs (Nanoprecipitation) | 235.5 ± 11.4 | - | - | 0.4 ± 0.04 | 3.14 ± 0.33 | [7] |
Experimental Workflow: Nanoparticle Formulation & Characterization
Protocol: Preparation of NAC-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Method
This protocol is adapted from methodologies used for encapsulating hydrophilic drugs like NAC into PLGA nanoparticles.[3]
Materials:
-
N-Acetylcysteine (NAC) or this compound (NACM)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare Aqueous Phase (w1): Dissolve 10 mg of NAC/NACM in 1 mL of deionized water.
-
Prepare Organic Phase (o): Dissolve 100 mg of PLGA in 5 mL of DCM.
-
Form Primary Emulsion (w1/o): Add the aqueous phase (w1) to the organic phase (o). Emulsify using a probe sonicator for 2 minutes on an ice bath to create the primary water-in-oil emulsion.
-
Prepare External Aqueous Phase (w2): Prepare a 0.5% (w/v) PVA solution in 20 mL of deionized water.
-
Form Double Emulsion (w1/o/w2): Add the primary emulsion (w1/o) to the external aqueous phase (w2) and sonicate for another 2 minutes on an ice bath.
-
Solvent Evaporation: Place the resulting double emulsion on a magnetic stirrer and stir at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove un-encapsulated drug and residual PVA. Resuspend the pellet in water and centrifuge between each wash.
-
Lyophilization: After the final wash, resuspend the nanoparticle pellet in a small amount of deionized water and freeze-dry (lyophilize) for 48 hours to obtain a dry powder for storage and characterization.
Characterization:
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Dissolve a known weight of lyophilized nanoparticles in a suitable solvent to break the particles and release the drug. Quantify the drug amount using a validated HPLC method.
-
EE (%) = (Mass of drug in NPs / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in NPs / Total mass of NPs) x 100
-
-
Particle Size, PDI, and Zeta Potential: Resuspend the nanoparticles in deionized water and analyze using Dynamic Light Scattering (DLS).
-
Morphology: Observe the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[3]
Micelle-Based Delivery Systems for Oral Administration
Polymeric micelles are nanosized, core-shell structures that self-assemble from amphiphilic copolymers. They are particularly useful for improving the oral bioavailability of drugs. For NAC, functionalizing the micelle surface can enhance mucoadhesion, increasing residence time in the gastrointestinal tract and improving absorption.
Data Presentation: NAC-Modified Micelles for Paclitaxel (B517696) (PTX) Delivery
This table presents data from studies where NAC was conjugated to a hyaluronic acid (HA) based polymer to form micelles for oral drug delivery.[8][9][10]
| Micelle System | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) of PTX | Drug Loading (DL%) of PTX | Reference |
| NAC-HA-PTX Conjugate | 187 | -25.38 | - | - | [9] |
| NAC-Modified HOA-PTX | 162.7 | -27.6 | 92.64 | 6.96 | [10] |
Note: In these examples, NAC is part of the carrier structure to enhance mucoadhesion, while another drug (Paclitaxel) is encapsulated. The same principle can be used to create NACM-loaded micelles where the carrier itself provides enhanced absorption properties.
Protocol: Preparation of NAC-Functionalized Hyaluronic Acid Micelles
This protocol describes the synthesis of a NAC-modified polymer conjugate that can self-assemble into micelles for encapsulating a therapeutic agent, adapted from published methods.[10]
Materials:
-
Hyaluronic acid (HA)
-
Octadecylamine (OA)
-
N-acetylcysteine (NAC)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Organic solvents (e.g., Formamide (B127407), DMSO)
Procedure:
-
Synthesis of HA-OA Conjugate:
-
Activate the carboxyl groups of HA by dissolving HA in formamide and adding EDC and NHS. Stir for 2 hours at room temperature.
-
Dissolve OA in formamide and add it to the activated HA solution. Stir for 24 hours.
-
Dialyze the resulting solution against a mixture of DMSO/water and then extensively against deionized water for 3 days to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the HA-OA amphiphilic polymer.
-
-
Synthesis of NAC-HA-OA Conjugate (NHOA):
-
Activate the remaining carboxyl groups of the HA-OA polymer using EDC/NHS in an aqueous solution.
-
Dissolve NAC in the solution and allow it to react for 24 hours to form an amide bond between the amine group of NAC and the carboxyl group of HA.
-
Purify the NHOA conjugate by dialysis against deionized water for 3 days.
-
Lyophilize to obtain the final NHOA polymer.
-
-
Preparation of Drug-Loaded Micelles:
-
Dissolve the NHOA polymer and the desired drug (e.g., NACM) in a suitable solvent like DMSO.
-
Add this solution dropwise into deionized water under gentle stirring.
-
Allow the solution to stir overnight to facilitate self-assembly of micelles and evaporation of the organic solvent.
-
The resulting micellar solution can be used for characterization.
-
Hydrogel-Based Systems for Controlled Topical Release
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for topical and localized drug delivery. They can provide sustained release of NAC/NACM directly to a target site, such as a wound, which is beneficial for promoting healing by reducing oxidative stress and inflammation.[11][12][13][14]
Data Presentation: In Vitro NAC Release from Hydrogels
The following data illustrates the cumulative release of NAC from different hydrogel formulations, showing the potential for sustained delivery.[15]
| Hydrogel Formulation | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) | Release Kinetics (pH 7.4) | Reference |
| HYDROGEL-MS1-NAC-5 (5% NAC) | 71% | - | Near Zero-Order | [15] |
| HYDROGEL-MS1-NAC-10 (10% NAC) | 74% | - | Near Zero-Order | [15] |
| HYDROGEL-MS1-NAC-20 (20% NAC) | 83% | 86% | First-Order | [15] |
| CMC/Gel/Alg/5mg/ml NAC | 84% wound closure at 14 days | - | - | [14] |
Protocol: Preparation of a NAC-Loaded Hydrogel for Topical Application
This protocol is based on methods for physically mixing NAC into a pre-formed hydrogel base for wound healing applications.[13][14]
Materials:
-
N-Acetylcysteine (NAC) or this compound (NACM)
-
Carboxymethyl cellulose (B213188) (CMC)
-
Gelatin (Gel)
-
Sodium Alginate (Alg)
-
Deionized water
-
Tween 80 (as a surfactant/solubilizer)
-
Magnetic stirrer
Procedure:
-
Prepare the Hydrogel Base:
-
Prepare separate aqueous solutions of CMC, Gelatin, and Sodium Alginate (e.g., 1-2% w/v each).
-
Combine the solutions under heat and constant stirring to form a homogenous hydrogel base.
-
Allow the hydrogel to cool to room temperature.
-
-
Prepare the NACM/NAC Solution:
-
Prepare a concentrated solution of NACM/NAC in a small amount of deionized water. A small percentage of Tween 80 (e.g., 2% w/v) can be added to aid dissolution.
-
-
Load the Hydrogel:
-
Slowly add the NACM/NAC solution to the hydrogel base under continuous stirring.
-
Continue stirring until the drug is uniformly dispersed throughout the hydrogel matrix. For a 5 mg/mL final concentration, add 5 mg of NAC for every 1 mL of hydrogel.
-
-
Equilibration:
-
Seal the container and leave the NAC-loaded hydrogel for 24 hours at room temperature to allow for complete equilibration.
-
-
Storage: Store the final product at 4°C until use.
Cellular Uptake Mechanisms and In Vitro Release Studies
Understanding how drug carriers enter cells is crucial for designing effective therapies. For nanoparticles and micelles, the primary route of entry is endocytosis.[16][17] Investigating these pathways and quantifying the rate of drug release from the carrier are essential steps in development.
Signaling Pathway: Nanoparticle Endocytosis
Nanoparticles can enter cells through several energy-dependent pathways. The specific route is influenced by the nanoparticle's size, shape, and surface chemistry.[16][18]
Protocol: Investigating Cellular Uptake Mechanism using Inhibitors
This protocol allows researchers to determine the primary endocytosis pathway used by their nanoparticle formulation.
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Fluorescently-labeled nanoparticles
-
Cell culture medium and supplements
-
Endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated, Genistein for caveolae-mediated, Amiloride for macropinocytosis)
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate plates (e.g., glass-bottom dishes for microscopy or 24-well plates for flow cytometry) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a non-toxic concentration of each specific endocytosis inhibitor for 1 hour at 37°C. Include a control group with no inhibitor.
-
Nanoparticle Incubation: Add the fluorescently-labeled nanoparticles to each well (including controls) and incubate for a defined period (e.g., 2-4 hours) at 37°C. To test for energy-dependent uptake, include a control group incubated at 4°C, which should inhibit most endocytic processes.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Analysis:
-
Confocal Microscopy: Fix the cells and visualize the intracellular localization and quantity of fluorescent nanoparticles. A significant reduction in fluorescence in the presence of a specific inhibitor suggests that pathway is dominant.[19]
-
Flow Cytometry: Trypsinize and collect the cells, then analyze the fluorescence intensity per cell. Plot the mean fluorescence intensity for each condition. A significant decrease compared to the untreated control indicates the involvement of the inhibited pathway.
-
Experimental Workflow: In Vitro Drug Release Study
Protocol: In Vitro Drug Release using the Dialysis Bag Method
This is a widely used method for assessing the release of a drug from a nanocarrier system.[20][21][22]
Materials:
-
NACM/NAC-loaded nanocarrier suspension
-
Dialysis membrane tubing (with an appropriate Molecular Weight Cut-Off, MWCO, that retains the nanoparticle but allows free drug to pass)
-
Release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Shaking water bath or incubator
-
HPLC system for drug quantification
Procedure:
-
Prepare Dialysis Bag: Cut a piece of dialysis tubing and activate it according to the manufacturer's instructions. Securely close one end with a clip.
-
Load Sample: Pipette a known volume (e.g., 1-2 mL) of the nanocarrier suspension into the dialysis bag and securely close the other end. This is the donor compartment.
-
Set up Release System: Place the sealed dialysis bag into a beaker containing a defined volume (e.g., 50-100 mL) of pre-warmed release medium (the acceptor compartment). The volume should be sufficient to ensure sink conditions (the concentration of drug in the acceptor medium does not exceed 10-15% of its saturation solubility).
-
Incubation: Place the entire setup in a shaking water bath set to 37°C with continuous, gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the acceptor medium.
-
Maintain Sink Conditions: Immediately after each sample is taken, replace it with an equal volume of fresh, pre-warmed release medium.
-
Quantification: Analyze the concentration of NACM/NAC in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling, and plot the results as Cumulative Release (%) versus Time.
References
- 1. impactfactor.org [impactfactor.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhalation potential of N-Acetylcysteine loaded PLGA nanoparticles for the management of tuberculosis: In vitro lung deposition and efficacy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Improvement of N-Acetylcysteine Loaded in PLGA Nanoparticles by Nanoprecipitation Method | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. N-acetylcysteine modified hyaluronic acid-paclitaxel conjugate for efficient oral chemotherapy through mucosal bioadhesion ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The enhancing effect of N-acetylcysteine modified hyaluronic acid-octadecylamine micelles on the oral absorption of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of the wound healing properties of hydrogels with N-acetylcysteine through their modification with methacrylate-containing polymers - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. Impact of Thermo-Responsive N-Acetylcysteine Hydrogel on Dermal Wound Healing and Oral Ulcer Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enhancing pressure ulcer healing and tissue regeneration by using N-acetyl-cysteine loaded carboxymethyl cellulose/gelatin/sodium alginate hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Influence of N-Acetylcysteine-Enriched Hydrogels on Wound Healing in a Murine Model of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. spds.in [spds.in]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. mdpi.com [mdpi.com]
Application Note: HPLC Analysis of N,S-Diacetylcysteine Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of N,S-Diacetylcysteine methyl ester using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Introduction
This compound is a derivative of the amino acid cysteine, characterized by the acetylation of both the amino and sulfhydryl groups, as well as the esterification of the carboxyl group. These modifications increase its lipophilicity compared to N-acetylcysteine (NAC), potentially enhancing cell permeability. As a cysteine prodrug, it is investigated for its role in replenishing intracellular glutathione, a critical antioxidant. Accurate and reliable analytical methods are essential for its quantification in research and pharmaceutical development.
This application note details a stability-indicating RP-HPLC method for the determination of this compound. The described methodology is adapted from established methods for N-acetylcysteine and its related substances.[1][2]
Experimental Protocols
This section provides a comprehensive methodology for the HPLC analysis of this compound.
2.1. Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and Water (30:70 v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm[2] |
2.2. Reagent and Sample Preparation
2.2.1. Reagent Preparation
-
Mobile Phase: Prepare a solution of 30% acetonitrile and 70% water, both HPLC grade. Add 0.1% trifluoroacetic acid to the final mixture. Degas the mobile phase prior to use.
2.2.2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and bring to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.2.3. Sample Preparation
-
For drug substance analysis, prepare a sample solution with a target concentration within the calibration range using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Typical)
The following parameters should be assessed to validate the analytical method according to ICH Q2(R1) guidelines.
Table 2: Method Validation Summary
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Specificity | No interference from blank or placebo at the analyte's retention time |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant changes in results with minor variations in method parameters |
Experimental Workflow and Signaling Pathway Diagrams
4.1. Experimental Workflow
The following diagram outlines the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
4.2. Intracellular Conversion Pathway
This compound is designed to be a prodrug that delivers cysteine into cells. The following diagram illustrates its proposed intracellular conversion pathway.
Caption: Proposed intracellular conversion of this compound to cysteine.
Data Presentation
Table 3: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 379.5 |
| 50 | 755.3 |
| 100 | 1510.1 |
Table 4: System Suitability Parameters
| Parameter | Typical Result | USP Limit |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 |
| Repeatability (n=6) | 0.5% RSD | ≤ 2.0% RSD |
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for quality control and research applications, offering good specificity and precision. Method validation should be performed in accordance with regulatory guidelines to ensure its suitability for the intended purpose.
References
Application Notes and Protocols for NMR Spectroscopy of N,S-Diacetylcysteine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N,S-Diacetylcysteine methyl ester. This compound, with the molecular formula C8H13NO4S and a molecular weight of 219.26 g/mol , is a derivative of the amino acid cysteine and is of interest in various research and drug development contexts.[1][2] This document outlines detailed protocols for its preparation and characterization by ¹H and ¹³C NMR spectroscopy, including expected chemical shifts and coupling constants.
Introduction
This compound is a modified amino acid derivative where both the amino and thiol groups of cysteine are acetylated, and the carboxylic acid is esterified to a methyl group. These modifications alter its physicochemical properties, such as lipophilicity and cell permeability, making it a compound of interest for various biochemical and pharmaceutical studies. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound.
Synthesis Protocol
A common route for the synthesis of this compound involves the acetylation of N-acetylcysteine methyl ester.[3] The following is a representative protocol:
Materials:
-
N-acetyl-L-cysteine methyl ester
-
Acetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Base (e.g., triethylamine (B128534) or pyridine)
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Dissolve N-acetyl-L-cysteine methyl ester in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a slight excess of a base (e.g., triethylamine) to the solution with stirring.
-
Add acetyl chloride dropwise to the cooled solution. The reaction is exothermic and should be controlled.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).
-
Quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
NMR Spectroscopy Protocols
Accurate NMR data is crucial for the structural confirmation of this compound. The following are detailed protocols for acquiring ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the purified this compound in the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[4]
-
Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can affect the chemical shifts.
-
Procedure:
-
Dissolve the sample in the deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.
-
Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for calibration.
-
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 200-220 ppm is standard.
-
Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for calibration.
-
Data Presentation
The expected ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These values are based on typical chemical shifts for similar functional groups and may vary slightly depending on the solvent and experimental conditions.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) (Hz) |
| ~6.3 | d | 1H | NH | ~8 Hz |
| ~4.8 | m | 1H | α-CH | |
| ~3.7 | s | 3H | OCH₃ | |
| ~3.4 | dd | 1H | β-CH₂ | |
| ~3.2 | dd | 1H | β-CH₂ | |
| ~2.4 | s | 3H | S-C(=O)CH₃ | |
| ~2.0 | s | 3H | N-C(=O)CH₃ |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~195 | S-C=O |
| ~171 | O-C=O |
| ~170 | N-C=O |
| ~53 | OCH₃ |
| ~52 | α-CH |
| ~32 | S-C(=O)CH₃ |
| ~31 | β-CH₂ |
| ~23 | N-C(=O)CH₃ |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and NMR analysis of this compound.
Caption: Workflow for Synthesis and NMR Analysis.
References
Synthesis of N,S-Diacetylcysteine Methyl Ester from N-Acetylcysteine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N,S-diacetylcysteine methyl ester, a derivative of the widely used antioxidant and mucolytic agent N-acetylcysteine (NAC). The synthesis is a two-step process commencing with the esterification of N-acetylcysteine to yield N-acetylcysteine methyl ester, followed by the S-acetylation of the intermediate to produce the final product. This derivative is of interest to researchers in drug development due to its potential for improved cell permeability and modified pharmacokinetic properties compared to its parent compound. The protocols provided herein are based on established literature procedures and offer a clear, step-by-step guide for laboratory synthesis.
Introduction
N-acetylcysteine (NAC) is a well-established pharmaceutical agent with a broad range of applications, including as a mucolytic, an antioxidant, and an antidote for acetaminophen (B1664979) overdose. Chemical modification of NAC, such as the synthesis of this compound, is a strategy employed to enhance its therapeutic potential. The addition of a methyl ester group can increase lipophilicity, potentially improving membrane permeability and cellular uptake. The subsequent S-acetylation can protect the thiol group, preventing oxidation and dimerization, and may influence the compound's biological activity and metabolic profile. This document outlines a reliable synthetic route to obtain this compound for research and development purposes.
Reaction Scheme
The synthesis of this compound from N-acetylcysteine proceeds in two sequential steps:
-
Esterification: N-acetylcysteine is reacted with methanol (B129727) in the presence of an acid catalyst to form N-acetyl-L-cysteine methyl ester.
-
S-Acetylation: The intermediate, N-acetyl-L-cysteine methyl ester, is then treated with an acetylating agent, such as acetyl chloride, in the presence of a base to yield the final product, this compound.
Experimental Protocols
Part 1: Synthesis of N-Acetyl-L-cysteine Methyl Ester
This protocol is adapted from established procedures for Fischer esterification.[1]
Materials:
-
N-acetyl-L-cysteine
-
Dry Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (e.g., 120 mL) under a nitrogen atmosphere.
-
With vigorous stirring, carefully add concentrated sulfuric acid (e.g., 0.8 mL) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for approximately 22 hours.
-
Quench the reaction by adding water (e.g., 25 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the resulting residue with ethyl acetate (e.g., 200 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (e.g., 150 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield N-acetyl-L-cysteine methyl ester as a white crystalline solid.
Characterization Data for N-Acetyl-L-cysteine Methyl Ester:
-
Appearance: White crystalline solid
-
Yield: Approximately 68%[1]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.29 (d, 1H), 4.39 (m, 1H), 3.60 (s, 3H), 2.77 (dd, 1H), 2.70 (dd, 1H), 2.51 (s, 1H), 1.84 (s, 3H).[1]
-
LRMS (M+H)⁺: 178.13[1]
Part 2: Synthesis of this compound
This protocol is based on the method described by Van Bladeren et al. (1980).[2]
Materials:
-
N-acetyl-L-cysteine methyl ester
-
Acetyl chloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve N-acetyl-L-cysteine methyl ester in toluene in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution. The molar ratio of N-acetyl-L-cysteine methyl ester to triethylamine should be approximately 1:1.2.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acetyl chloride (approximately 1.1 molar equivalents relative to the starting ester) to the stirred solution.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water, a mild acidic solution (e.g., dilute HCl) to remove excess triethylamine, and then a mild basic solution (e.g., saturated NaHCO₃) to remove any remaining acid.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Expected Yield: 85%[2]
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Yield |
| N-Acetyl-L-cysteine methyl ester | N-Acetyl-L-cysteine | Methanol, Sulfuric acid | Methanol | ~68% |
| This compound | N-Acetyl-L-cysteine methyl ester | Acetyl chloride, Triethylamine | Toluene | 85% |
Table 1: Summary of Synthetic Steps and Yields.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| N-Acetyl-L-cysteine | C₅H₉NO₃S | 163.19 | White crystalline powder |
| N-Acetyl-L-cysteine methyl ester | C₆H₁₁NO₃S | 177.22 | White crystalline solid |
| This compound | C₈H₁₃NO₄S | 219.26 | Not specified in results |
Table 2: Physicochemical Properties of Compounds.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Discussion
The synthesis of this compound from N-acetylcysteine is a straightforward two-step process that can be performed in a standard laboratory setting. The initial esterification of the carboxylic acid is a classic Fischer esterification, which typically proceeds with good yields, although it requires an acidic catalyst and a significant reaction time. The subsequent S-acetylation of the thiol group is a rapid and high-yielding reaction.
It is crucial to use dry solvents, particularly for the esterification step, to maximize the yield by shifting the equilibrium towards the product. The workup procedures are designed to effectively remove unreacted reagents and byproducts. For the S-acetylation step, careful control of the temperature during the addition of the highly reactive acetyl chloride is recommended to avoid potential side reactions.
The final product, this compound, should be characterized using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Acetyl chloride is a corrosive and lachrymatory substance; it reacts violently with water.
-
Toluene and methanol are flammable solvents.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
This document is intended for informational purposes for qualified researchers and should not be considered a substitute for a thorough understanding of the chemical reactions and safety procedures involved.
References
Application Notes and Protocols: N,S-Diacetylcysteine Methyl Ester as a Mucolytic Agent Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,S-Diacetylcysteine methyl ester is a derivative of N-acetylcysteine (NAC) designed to act as a more cell-permeable prodrug. NAC is a well-established mucolytic agent used to reduce the viscosity of mucus in various respiratory conditions. The enhanced lipophilicity of this compound, due to the esterification of the carboxyl group and acetylation of the sulfhydryl group, is intended to improve its absorption and cellular uptake. Once inside the cell, it is hydrolyzed by intracellular esterases to release N-acetylcysteine, which then exerts its mucolytic and antioxidant effects. This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as a mucolytic agent intermediate.
Physicochemical Properties
A comparison of the key physicochemical properties of N-acetylcysteine and its N,S-diacetylated methyl ester derivative highlights the rationale for its investigation as a prodrug.
| Property | N-Acetylcysteine (NAC) | This compound | Reference |
| Molecular Formula | C₅H₉NO₃S | C₈H₁₃NO₄S | [1] |
| Molecular Weight | 163.2 g/mol | 219.26 g/mol | [1][2] |
| Melting Point | 109-111 °C | 97-100 °C | [3][4] |
| Solubility | Soluble in water and alcohol | More soluble in organic solvents | [1] |
| Lipophilicity (LogP) | Low | Increased | [5] |
Mechanism of Action
This compound functions as a prodrug of N-acetylcysteine. Its enhanced lipophilicity facilitates its passage across cell membranes. Intracellularly, it undergoes hydrolysis by esterases to yield N-acetylcysteine. NAC, in turn, exerts its mucolytic effect through multiple mechanisms.[6][7]
-
Disruption of Disulfide Bonds: The primary mucolytic action of NAC involves the cleavage of disulfide bonds that cross-link mucin glycoproteins, leading to a reduction in mucus viscosity.[7][8]
-
Antioxidant Effects: NAC is a precursor to L-cysteine, which is a substrate for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By replenishing GSH stores, NAC helps to mitigate oxidative stress, which is implicated in mucus hypersecretion.[6][9]
-
Anti-inflammatory Action: NAC has been shown to modulate inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB), which can reduce the expression of pro-inflammatory cytokines and mucin genes like MUC5AC.[6][10]
-
Mucoregulatory Effects: Studies have indicated that NAC can directly inhibit mucus secretion and reduce goblet cell hyperplasia, suggesting a role in regulating mucus production at a cellular level.[7][11]
Caption: Proposed mechanism of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from N-acetyl-L-cysteine, a common starting material.
Materials:
-
N-acetyl-L-cysteine
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, separatory funnel, etc.)
Procedure:
Step 1: Synthesis of N-Acetyl-L-cysteine Methyl Ester [2]
-
Suspend N-acetyl-L-cysteine in dry methanol under a nitrogen atmosphere.
-
With vigorous stirring, add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.
-
Allow the reaction to stir for 24 hours.
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid and stir for an additional hour.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-acetyl-L-cysteine methyl ester.
Step 2: N,S-Diacetylation [6]
-
Dissolve the N-acetyl-L-cysteine methyl ester in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Caption: Synthesis workflow for this compound.
Protocol 2: In Vitro Mucolytic Activity Assay using a Viscometer
This protocol outlines a method to assess the mucolytic activity of this compound by measuring its effect on the viscosity of a mucus simulant (e.g., bovine submaxillary mucin or egg white).[12][13]
Materials:
-
This compound
-
N-acetylcysteine (as a positive control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine submaxillary mucin (BSM) or fresh egg white
-
Suspended level viscometer (e.g., Ostwald viscometer)
-
Water bath maintained at 37 °C
-
Stopwatch
Procedure:
-
Preparation of Mucin Solution: Prepare a stock solution of BSM in PBS (e.g., 10 mg/mL). If using egg white, separate the albumen and use it directly.
-
Preparation of Test Solutions: Prepare stock solutions of this compound and N-acetylcysteine in PBS at various concentrations.
-
Viscosity Measurement:
-
Equilibrate the viscometer in a 37 °C water bath.
-
Mix a defined volume of the mucin solution with an equal volume of the test solution (or PBS as a negative control) directly in the viscometer.
-
Allow the mixture to incubate for a specific time (e.g., 15-30 minutes) at 37 °C.
-
Measure the efflux time of the solution through the viscometer capillary.
-
Repeat the measurement at least three times for each concentration.
-
-
Data Analysis:
-
Calculate the relative viscosity of each sample compared to the negative control (mucin + PBS).
-
Plot the percentage reduction in viscosity as a function of the test compound concentration.
-
Expected Results: A dose-dependent decrease in the viscosity of the mucin solution is expected with increasing concentrations of this compound, similar to or potentially greater than that observed with N-acetylcysteine, depending on the rate of hydrolysis to the active form.
Protocol 3: HPLC Analysis of this compound and its Hydrolysis
This protocol can be used to assess the purity of the synthesized this compound and to monitor its hydrolysis to N-acetylcysteine in a biological matrix (e.g., cell culture medium or tissue homogenate).
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or orthophosphoric acid
-
This compound standard
-
N-acetylcysteine standard
Chromatographic Conditions (Example): [14][15]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 212 nm
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and N-acetylcysteine in the mobile phase. Create a calibration curve by preparing a series of dilutions.
-
Sample Preparation (for hydrolysis study):
-
Incubate this compound in the desired biological matrix (e.g., lung tissue homogenate, cell culture medium) at 37 °C.
-
At various time points, take aliquots of the sample and stop the reaction by adding an equal volume of acetonitrile or by protein precipitation.
-
Centrifuge the samples to remove any precipitate and collect the supernatant.
-
-
HPLC Analysis: Inject the standards and prepared samples into the HPLC system.
-
Data Analysis:
-
Identify and quantify the peaks corresponding to this compound and N-acetylcysteine by comparing their retention times with the standards.
-
Use the calibration curves to determine the concentration of each compound at different time points to calculate the rate of hydrolysis.
-
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the proposed experiments.
Table 1: In Vitro Mucolytic Efficacy of this compound
| Compound | Concentration (mM) | Mean Viscosity Reduction (%) | Standard Deviation |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| N-Acetylcysteine (Control) | 1 | ||
| 5 | |||
| 10 | |||
| PBS (Negative Control) | - | 0 | 0 |
Table 2: Hydrolysis of this compound in Lung Homogenate
| Time (minutes) | Concentration of this compound (µM) | Concentration of N-Acetylcysteine (µM) |
| 0 | ||
| 15 | ||
| 30 | ||
| 60 | ||
| 120 |
Signaling Pathway Analysis
N-acetylcysteine, the active metabolite of this compound, has been shown to influence several cellular signaling pathways involved in inflammation and mucus production. For instance, NAC can down-regulate the Notch3 signaling pathway, which is implicated in malignant phenotypes, through a lysosome-dependent degradation mechanism.[2] Additionally, NAC is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and the expression of MUC5AC, a major airway mucin.[3][10]
Caption: NAC's influence on Notch3 and NF-κB signaling.
Conclusion
This compound holds promise as a prodrug for N-acetylcysteine with potentially improved pharmacokinetic properties. The protocols and application notes provided here offer a framework for researchers to systematically investigate its synthesis, mucolytic efficacy, and mechanism of action. Further studies are warranted to fully elucidate its therapeutic potential as a mucolytic agent intermediate in the development of novel treatments for respiratory diseases characterized by mucus hypersecretion.
References
- 1. THE REDUCTION IN VITRO IN VISCOSITY OF MUCOPROTEIN SOLUTIONS BY A NEW MUCOLYTIC AGENT, N‐ACETYL‐L‐CYSTEINE | Semantic Scholar [semanticscholar.org]
- 2. N-acetylcysteine negatively regulates Notch3 and its malignant signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mucolytic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [mdpi.com]
- 11. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. emerginginvestigators.org [emerginginvestigators.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Increasing Intracellular Glutathione Using N,S-Diacetylcysteine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) (GSH) is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining cellular redox homeostasis. Depletion of intracellular GSH is implicated in the pathogenesis of numerous diseases, making its replenishment a key therapeutic strategy. N,S-Diacetylcysteine methyl ester (NAS-CME) is a cysteine derivative designed to efficiently increase intracellular cysteine levels, the rate-limiting substrate for de novo GSH synthesis. Due to its acetylated and esterified structure, NAS-CME exhibits enhanced cell membrane permeability compared to its precursor, N-acetylcysteine (NAC). Once inside the cell, NAS-CME is hydrolyzed by intracellular esterases to release cysteine, thereby promoting the synthesis of glutathione.[1][2]
These application notes provide a comprehensive overview of the use of NAS-CME to augment intracellular GSH levels, including its mechanism of action, protocols for cell culture treatment, and methods for quantifying intracellular glutathione. While specific quantitative data for NAS-CME is emerging, data from the structurally and functionally similar compound N-acetylcysteine ethyl ester (NACET) is presented as a comparative reference.
Mechanism of Action
The primary mechanism by which NAS-CME increases intracellular glutathione is through the provision of L-cysteine, the rate-limiting amino acid for glutathione synthesis. The process can be summarized in the following steps:
-
Cellular Uptake: The lipophilic nature of NAS-CME, conferred by the N-acetyl, S-acetyl, and methyl ester groups, allows for efficient diffusion across the cell membrane into the cytoplasm.
-
Intracellular Hydrolysis: Within the cell, ubiquitous esterases cleave the ester and acetyl groups from NAS-CME, releasing L-cysteine.
-
Glutathione Synthesis: The newly available L-cysteine, along with glutamate (B1630785) and glycine, is utilized by the sequential enzymatic action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) to synthesize glutathione.[3][4]
This pathway effectively bypasses the cellular uptake limitations of cysteine and the lower bioavailability of oral glutathione.[5]
Cellular uptake and conversion of NAS-CME to glutathione.
Data Presentation
The following tables summarize quantitative data from studies on N-acetylcysteine ethyl ester (NACET), a close structural and functional analog of NAS-CME, demonstrating its efficacy in increasing intracellular glutathione levels compared to N-acetylcysteine (NAC).[6][7]
Table 1: Dose-Dependent Increase in Intracellular Glutathione by NACET in ARPE-19 Cells [6][7]
| Treatment Concentration (mM) | Intracellular GSH (% of Control) |
| 0 (Control) | 100 |
| 0.1 | 150 |
| 0.2 | 250 |
| 0.5 | 400 |
| 1.0 | 350 |
Note: Cells were treated for 16 hours. The decrease in GSH at 1.0 mM may be attributed to a feedback inhibition of glutamate-cysteine ligase at high cysteine concentrations.[8]
Table 2: Comparison of NACET and NAC on Intracellular Glutathione Levels [6][7]
| Treatment (0.5 mM) | Intracellular GSH (% of Control) |
| Control | 100 |
| NAC | 120 |
| NACET | 400 |
Note: ARPE-19 cells were treated for 16 hours.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
This protocol describes the general procedure for treating adherent mammalian cells with NAS-CME to increase intracellular glutathione levels.
Materials:
-
Adherent mammalian cell line (e.g., HepG2, ARPE-19, or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound (NAS-CME)
-
Phosphate-buffered saline (PBS), pH 7.4
-
6-well or 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For a 6-well plate, seed cells at a density of 1.5 x 10⁶ cells/well in 2 mL of complete culture medium.
-
For a 96-well plate, seed cells at a density that will result in 80-90% confluency at the time of treatment.
-
-
Cell Culture: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator, or until they reach the desired confluency.[1]
-
Preparation of NAS-CME Stock Solution: Prepare a stock solution of NAS-CME in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).
-
Treatment:
-
Prepare working solutions of NAS-CME in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.2, 0.5, 1.0 mM). Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of NAS-CME. Include a vehicle control (medium with the same concentration of solvent but no NAS-CME).
-
-
Incubation: Incubate the treated cells for the desired period (e.g., 4, 8, 16, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting and Lysis (for Glutathione Assay):
-
After incubation, remove the treatment medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer for the chosen glutathione assay (e.g., 100 µL of ice-cold 5% sulfosalicylic acid (SSA) for the DTNB-based assay).[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 8,000-12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the glutathione assay. The pellet can be used for protein quantification (e.g., Bradford assay) to normalize the glutathione levels.
-
Workflow for cell treatment with NAS-CME.
Protocol 2: Quantification of Total Intracellular Glutathione using the DTNB-Glutathione Reductase Recycling Assay
This protocol is based on the reaction of glutathione with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[9][10]
Materials:
-
Cell lysate supernatant (from Protocol 1)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 412 nm
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5, with 1 mM EDTA
-
NADPH solution: 2 mM in Reaction Buffer (prepare fresh)
-
DTNB solution: 3 mM in Reaction Buffer (prepare fresh)
-
Glutathione Reductase (GR) solution: 20 units/mL in Reaction Buffer
-
Glutathione (GSH) standards (for standard curve)
Procedure:
-
Prepare Glutathione Standard Curve:
-
Prepare a series of GSH standards in the same lysis buffer used for the samples (e.g., 5% SSA) with concentrations ranging from 0 to 50 µM.
-
-
Prepare Reaction Mix:
-
Prepare a reaction mix containing Reaction Buffer, NADPH solution, and DTNB solution. The exact volumes will depend on the specific kit or protocol, but a common ratio is 10:1:1 (Buffer:NADPH:DTNB).
-
-
Assay:
-
Add 20 µL of each standard or sample supernatant to separate wells of the 96-well plate.
-
Add 170 µL of the Reaction Mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Glutathione Reductase solution to each well.
-
Immediately measure the absorbance at 412 nm in a kinetic mode, taking readings every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Plot the ΔA/min for the GSH standards against their concentrations to generate a standard curve.
-
Determine the concentration of glutathione in the samples from the standard curve.
-
Normalize the glutathione concentration to the protein concentration of each sample.
-
Workflow for the DTNB-based glutathione assay.
Conclusion
This compound is a promising molecule for effectively increasing intracellular glutathione levels due to its enhanced cell permeability. The provided protocols offer a framework for researchers to investigate the efficacy of NAS-CME in various cell-based models. The quantitative data from the analogous compound, NACET, suggests that NAS-CME may offer a significant advantage over traditional cysteine prodrugs like NAC in replenishing cellular glutathione. Further studies are warranted to establish the specific dose-response and comparative efficacy of NAS-CME in different biological systems.
References
- 1. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Reduced and Total Glutathione Content in Extremophilic Microalga Galdieria phlegrea - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N,S-Diacetylcysteine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the effective use of N,S-Diacetylcysteine methyl ester in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly concerning its dissolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of N-acetylcysteine (NAC). It is designed as a prodrug to enhance cell membrane permeability due to its acetylated and esterified structure.[1][2] Once inside the cell, it is hydrolyzed by intracellular esterases to release N-acetylcysteine (NAC). NAC then serves as a precursor for the synthesis of cysteine and, subsequently, glutathione (B108866) (GSH), a critical intracellular antioxidant.[1]
Q2: Why am I having trouble dissolving this compound in aqueous solutions?
A2: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous buffers such as water or phosphate-buffered saline (PBS). Direct dissolution in these solvents is often challenging and can lead to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on available data for structurally related compounds and general practices for hydrophobic molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution. N-Acetyl-S-methyl-L-cysteine, a related compound, is slightly soluble in DMSO, methanol, and water.[3]
Q4: What is the recommended storage condition for this compound?
A4: It is recommended to store the solid compound at -20°C.[3] Stock solutions, once prepared, should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and prevent degradation.
Troubleshooting Guide: Dissolution of this compound
This guide provides a step-by-step approach to effectively dissolve this compound for your experiments.
Issue: this compound is not dissolving or is precipitating out of solution.
Root Cause: The low aqueous solubility of the compound.
Solutions:
-
Utilize an Organic Solvent for Stock Solution Preparation:
-
It is highly recommended to first dissolve this compound in a minimal amount of a biocompatible organic solvent to create a concentrated stock solution.
-
Recommended Solvent: Dimethyl Sulfoxide (DMSO).
-
-
Follow a Step-by-Step Dissolution Protocol:
-
Refer to the detailed experimental protocol below for preparing a stock solution and subsequent working solutions.
-
-
Optimize the Final Concentration of the Organic Solvent:
-
When diluting the stock solution into your aqueous experimental medium (e.g., cell culture media, PBS), ensure the final concentration of the organic solvent is low enough to not affect your experimental system. For most cell-based assays, the final DMSO concentration should be kept at or below 0.5%, and ideally below 0.1%.
-
-
Proper Mixing Technique:
-
When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations that can lead to precipitation.
-
Solubility Data Summary
| Solvent | Solubility |
| DMSO | Slightly Soluble[3] |
| Methanol | Slightly Soluble[3] |
| Water | Slightly Soluble[3] |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Dissolve: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
-
Aid Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes at 37°C to ensure complete dissolution.[4]
-
Inspect: The final stock solution should be a clear, particle-free solution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol for Preparing Working Solutions for Cell Culture
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to account for the final DMSO concentration.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution.
-
First, make an intermediate dilution of the stock solution in pre-warmed cell culture medium.
-
Then, add the appropriate volume of the intermediate dilution to your final culture volume.
-
-
Direct Dilution (for lower concentrations):
-
While gently vortexing or swirling the pre-warmed cell culture medium, add the calculated volume of the stock solution dropwise.
-
-
Mix and Use: Gently mix the final solution and immediately add it to your cell cultures.
Visualization of Key Processes
Troubleshooting Workflow for Dissolution
Caption: Troubleshooting workflow for dissolving this compound.
Cellular Mechanism of Action
Caption: Cellular uptake and conversion of this compound.
Glutathione Synthesis Pathway
Caption: Role of this compound in the glutathione synthesis pathway.
References
Degradation of N,S-Diacetylcysteine methyl ester in solution
Welcome to the technical support center for N,S-Diacetylcysteine methyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
This compound is a derivative of the amino acid cysteine. It is designed for enhanced cell permeability, allowing it to be hydrolyzed by intracellular esterases to release cysteine, which in turn supports the synthesis of glutathione.[1] Due to the presence of a thioester and a methyl ester, the molecule is susceptible to two primary degradation pathways in solution:
-
Hydrolysis: The ester and thioester bonds can be cleaved by water, a process that is significantly accelerated by acidic or basic conditions. This results in the formation of N-acetylcysteine, acetic acid, and methanol.
-
Oxidation: The sulfur atom is prone to oxidation, especially in the presence of oxygen or other oxidizing agents. This can lead to the formation of sulfoxides or disulfide-linked dimers, similar to the degradation of N-acetylcysteine (NAC) into N,N'-diacetylcystine (Di-NAC).[2] Studies on the closely related N,S-diacetyl-l-cysteine ethyl ester have shown that reaction with hydroxyl radicals can lead to fragmentation into acyl radicals and sulfenic acid.[3]
Q2: How should I prepare and store solutions of this compound?
Proper preparation and storage are critical to maintaining the integrity of the compound.
-
Solid Form: The solid compound should be stored at 2-8°C.[4] For long-term storage, -20°C is recommended for similar cysteine derivatives.[5]
-
Stock Solutions: For organic stock solutions (e.g., in DMSO or dimethylformamide), it is recommended to purge the solvent with an inert gas like nitrogen or argon before dissolving the compound to minimize oxidation.[5] These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions of cysteine derivatives are generally unstable. It is highly recommended to prepare fresh aqueous solutions for each experiment.[5] If storage is unavoidable, do not store aqueous solutions for more than one day at 2-8°C.[5]
Q3: What factors can accelerate the degradation of this compound?
Several factors can increase the rate of degradation:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester and thioester bonds.[6]
-
Temperature: Higher temperatures will accelerate both hydrolysis and oxidation.[6]
-
Oxygen: The presence of dissolved oxygen in the solvent can lead to oxidative degradation.
-
Light: Exposure to light, particularly UV light, can promote the formation of radical species that accelerate degradation.[6]
-
Metal Ions: Certain metal ions can catalyze oxidation reactions.
Q4: How can I monitor the stability of my this compound solution?
The most common method for monitoring the stability of cysteine derivatives is through a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.[7] This technique allows for the separation and quantification of the parent compound from its degradation products over time.
Troubleshooting Guides
Problem: My experimental results are inconsistent. Could it be due to compound degradation?
Inconsistent results are a common sign of compound instability.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
-
Recommendation: Always prepare aqueous solutions of this compound immediately before use. If you suspect degradation, compare the performance of a freshly prepared solution to the one you have been using.
Problem: I see extra peaks in my HPLC chromatogram. What could they be?
Unexpected peaks are likely degradation products.
-
Possible Identities:
-
N-acetylcysteine: A major product of hydrolysis.
-
N,S-diacetylcystine: The disulfide dimer, a product of oxidation.
-
N-acetylcysteine sulfoxide: Another potential oxidation product.
-
-
Action: If you have access to analytical standards for these potential degradants, you can confirm their identity by comparing retention times. If not, a liquid chromatography-mass spectrometry (LC-MS) analysis can help identify the unknown peaks.
Problem: My solution has a slight odor. Is this normal?
The breakdown of sulfur-containing compounds like this compound can release volatile sulfur compounds, which may have a faint odor.[8] While a very faint odor might be expected over time, a strong odor is a clear indicator of significant degradation. If a strong odor is present, it is recommended to discard the solution and prepare a fresh batch.
Quantitative Data
Table 1: Forced Degradation of N-acetylcysteine (NAC) in Solution[6]
| Stress Condition | Duration | % Degradation of NAC |
| Heating | 3 hours | 24% |
| Acidic (HCl 0.5 M) | 1 minute | 15% |
| Alkaline (NaOH 0.1 M) | 10 minutes | 23% |
| Oxidative (H₂O₂ 0.3%) | 3 hours | 6% |
| Light (Sunlamp) | 4 weeks | 3% |
Note: Data is for N-acetylcysteine and serves as an indicator of potential instabilities for this compound.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Cysteine Derivatives
This protocol is adapted from established methods for N-acetylcysteine and its derivatives and can be used as a starting point for developing a validated method for this compound.[7]
-
Objective: To determine the stability of this compound in a given solution over time by separating the parent compound from its degradation products.
-
Experimental Workflow Diagram:
Caption: Workflow for a typical stability study.
-
Materials and Methods:
-
HPLC System: A standard HPLC system with a UV detector and a data acquisition system.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[7]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water (e.g., a 4:96 v/v mixture) containing 0.1% trifluoroacetic acid (TFA).[7] The TFA helps to achieve sharp peak shapes.
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Column Temperature: 25°C.[7]
-
Detection: UV detection at 212 nm.[7]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare your experimental samples in the desired solvent system at a concentration that falls within the linear range of your calibration curve.
-
Procedure: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standards to generate a calibration curve. c. At each time point of your stability study, inject the prepared sample. d. Record the chromatograms and integrate the peak areas.
-
Data Analysis: a. Using the calibration curve, determine the concentration of this compound remaining at each time point. b. Calculate the percentage of the compound remaining relative to the initial (T=0) concentration. c. Monitor the increase in the peak areas of any new peaks, which represent degradation products.
-
Degradation Pathway Diagrams
Caption: Potential hydrolytic degradation pathways.
Caption: Potential oxidative degradation pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N,S-Diacetyl-L-cysteine methyl ester [myskinrecipes.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 8. US5691380A - Stable n-acetylcysteine compositions and methods for treating human skin therewith - Google Patents [patents.google.com]
Technical Support Center: Optimizing N,S-Diacetylcysteine Methyl Ester in Your Experiments
Welcome to the technical support center for N,S-Diacetylcysteine methyl ester (NSDCME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using NSDCME in various experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you optimize your results.
Disclaimer: this compound is a derivative of N-acetylcysteine (NAC) designed for improved cell permeability. Due to the limited availability of specific experimental data for NSDCME, much of the guidance provided here is based on studies involving NAC and its ethyl ester derivative, N-acetyl-L-cysteine ethyl ester (NACET). These recommendations should serve as a starting point, and optimization for your specific cell type and experimental conditions is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NSDCME) and what is its primary mechanism of action?
A1: this compound is a cysteine derivative that is more lipophilic than its parent compound, N-acetylcysteine (NAC). This enhanced lipophilicity allows for better cell membrane permeability.[1] Once inside the cell, it is believed to be hydrolyzed by intracellular esterases to release cysteine.[1] This cysteine is then used for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[1] Therefore, the primary mechanism of action of NSDCME is to increase intracellular cysteine and subsequently glutathione levels, thereby bolstering the cell's antioxidant defenses.
Q2: What is the recommended starting concentration range for NSDCME in cell culture experiments?
A2: While specific dose-response data for NSDCME is limited, studies on the structurally similar and also cell-permeable N-acetyl-L-cysteine ethyl ester (NACET) can provide a useful starting point. For cell culture experiments, a concentration range of 0.1 mM to 5 mM has been used for NACET to protect retinal pigment epithelial cells from oxidative stress. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store a stock solution of NSDCME?
A3: For optimal stability, it is recommended to prepare fresh solutions of NSDCME for each experiment. If a stock solution is necessary, dissolve the NSDCME powder in a suitable solvent such as DMSO or ethanol. Store the stock solution in small aliquots at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles. The stability of related compounds like NAC in cell culture media can be poor, with oxidation occurring at room temperature and 37°C.[2][3] Therefore, it is advisable to add the compound to the cell culture medium immediately before the experiment.
Q4: What are the potential signaling pathways affected by NSDCME?
A4: The primary signaling pathway influenced by NSDCME is expected to be the cellular antioxidant response pathway. By increasing intracellular glutathione levels, NSDCME can modulate the activity of various redox-sensitive signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. Studies on NAC and NACET have shown that they can activate the Nrf2 pathway, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect of NSDCME | Suboptimal Concentration: The concentration of NSDCME may be too low to elicit a response in your specific experimental setup. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 mM to 10 mM) to identify the optimal working concentration for your cell line and assay. |
| Compound Instability: NSDCME, like other thiol-containing compounds, may be unstable in solution, especially in aqueous media at physiological pH and temperature. | Prepare fresh solutions of NSDCME immediately before each experiment. If using a stock solution, minimize the time it spends in aqueous buffers before being added to the cells. | |
| Cell Type Resistance: Some cell lines may have robust intrinsic antioxidant systems and may be less responsive to exogenous glutathione precursors. | Consider using a cell line known to be sensitive to oxidative stress or pre-treat cells with a mild pro-oxidant to deplete endogenous glutathione before NSDCME treatment. | |
| Observed Cytotoxicity | High Concentration: The concentration of NSDCME used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of NSDCME for your specific cell line and incubation time. |
| Impure Compound: The NSDCME sample may contain impurities from the synthesis process that are cytotoxic. | Ensure the purity of your NSDCME sample. If impurities are suspected, consider purification or obtaining the compound from a different, reputable supplier. Potential impurities in related compounds include unreacted starting materials or side-reaction products.[4] | |
| Variability in Results | Inconsistent Solution Preparation: Inconsistent preparation of NSDCME solutions can lead to variability between experiments. | Standardize the protocol for preparing and handling NSDCME solutions. Use the same solvent and preparation method for all experiments. |
| Oxidation of the Compound: Exposure of the NSDCME solution to air and light can lead to its oxidation and reduced efficacy. | Prepare solutions fresh and protect them from light. Consider using de-gassed buffers for solution preparation. |
Experimental Protocols
Protocol 1: Determination of Optimal Non-Toxic Concentration of NSDCME using MTT Assay
This protocol is designed to determine the concentration range of NSDCME that is not toxic to the cells, which is a critical first step for any experiment.
Materials:
-
This compound (NSDCME)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Preparation of NSDCME dilutions: Prepare a series of NSDCME dilutions in complete culture medium. A suggested range is 0.1, 0.5, 1, 2.5, 5, and 10 mM. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve NSDCME, e.g., DMSO).
-
Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of the prepared NSDCME dilutions or vehicle control. Include a "cells only" control with fresh medium.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the NSDCME concentration to determine the IC50 (if applicable) and the maximum non-toxic concentration.
Protocol 2: Assessment of NSDCME's Antioxidant Activity via Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure the ability of NSDCME to reduce intracellular ROS levels.
Materials:
-
This compound (NSDCME)
-
Cell line of interest
-
Complete cell culture medium
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
An agent to induce oxidative stress (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP))
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment with NSDCME: Remove the medium and pre-incubate the cells with various non-toxic concentrations of NSDCME (determined from Protocol 1) for a specific period (e.g., 4-24 hours). Include a vehicle control.
-
Loading with DCFH-DA:
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Wash the cells twice with warm PBS to remove excess DCFH-DA.
-
Add the oxidative stress-inducing agent (e.g., 100 µM H₂O₂) in serum-free medium to the cells. Include a control group without the stressor.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader. Measurements can be taken at different time points (e.g., 0, 30, 60, 120 minutes) to monitor the kinetics of ROS production.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group. A decrease in fluorescence in the NSDCME-treated groups compared to the stressor-only group indicates antioxidant activity.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for using NSDCME.
References
N,S-Diacetylcysteine methyl ester purity issues and analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,S-Diacetylcysteine methyl ester (NSDCME).
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercial grades of this compound generally have a purity of 96% or higher.[1][2] However, purity can vary between suppliers and batches. It is crucial to verify the purity of each new lot using appropriate analytical methods.
Q2: What are the common impurities found in this compound?
A2: Impurities in NSDCME can arise from the synthesis process or degradation. Potential impurities include unreacted starting materials like N-acetyl-L-cysteine methyl ester, by-products from incomplete reactions such as mono-acetylated versions, and degradation products resulting from oxidation or hydrolysis.[3]
Q3: How should I store this compound to minimize degradation?
A3: To ensure stability, this compound should be stored in a cool, dry place, typically at 2-8°C, protected from light and moisture.[1][2] The thioester and ester functionalities are susceptible to hydrolysis, and the sulfur atom can be oxidized.
Q4: My this compound sample has a slight odor. Is this normal?
A4: A faint sulfurous odor can be indicative of minor degradation, potentially leading to the release of volatile sulfur compounds. While a very faint odor might not signify significant impurity, a strong odor suggests that the material should be re-analyzed for purity before use.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell-Based Assays
Symptom: Inconsistent or unexpected results in cell-based experiments using NSDCME.
Possible Cause: The compound may have degraded, or the actual concentration of the active substance may be lower than calculated due to impurities. NSDCME is designed to have good cell membrane permeability and is hydrolyzed by intracellular esterases to release cysteine, which then boosts glutathione (B108866) levels.[4][5] Impurities may interfere with this process or have cytotoxic effects.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your NSDCME stock using HPLC or NMR (see protocols below).
-
Fresh Stock Preparation: Prepare fresh stock solutions for your experiments. Avoid repeated freeze-thaw cycles.
-
Control Experiments: Include a negative control (vehicle only) and a positive control (e.g., N-acetylcysteine) to ensure the observed effects are specific to NSDCME.
Issue 2: Low Purity Confirmed by Analysis
Symptom: HPLC or NMR analysis indicates a purity of less than 95%.
Possible Cause: The compound may have degraded during storage or could have been of insufficient purity upon receipt.
Troubleshooting Steps:
-
Purification: If a higher purity is required, the material can be purified by recrystallization. A common method involves dissolving the compound in a minimal amount of a hot solvent like ethyl acetate (B1210297) and allowing it to cool slowly to form crystals.[3]
-
Acquire New Material: If purification is not feasible or does not yield the desired purity, it is best to obtain a new, high-purity batch from a reputable supplier.
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| N-Acetyl-L-cysteine methyl ester | C₆H₁₁NO₃S | 177.22 | Starting material, degradation[3] |
| N-Acetyl-L-cysteine | C₅H₉NO₃S | 163.19 | Hydrolysis of the methyl ester |
| S-Acetyl-L-cysteine methyl ester | C₆H₁₁NO₃S | 177.22 | Incomplete N-acetylation |
| L-Cystine derivatives | C₆H₁₂N₂O₄S₂ (and esters) | 240.30+ | Oxidation[3] |
Table 2: Example HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 2.5 | 3.2 | N-Acetyl-L-cysteine |
| 2 | 4.8 | 95.5 | This compound |
| 3 | 6.1 | 1.3 | Unknown impurity |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of NSDCME.
Instrumentation and Conditions:
-
System: HPLC with UV detector
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid), for example, in a 40:60 (v/v) ratio. The exact ratio may need to be optimized.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 212 nm[6]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C[6]
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the peak area percentage of the main peak corresponding to this compound relative to the total area of all peaks.
Protocol 2: Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR can be used to confirm the structure of NSDCME and identify impurities.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Expected ¹H NMR Signals (in CDCl₃, chemical shifts are approximate):
-
~2.0 ppm (singlet, 3H): Protons of the N-acetyl group.
-
~2.3 ppm (singlet, 3H): Protons of the S-acetyl group.
-
~3.3 ppm (multiplet, 2H): Methylene protons (CH₂).
-
~3.7 ppm (singlet, 3H): Methyl ester protons (OCH₃).
-
~4.8 ppm (multiplet, 1H): Methine proton (CH).
-
~6.5 ppm (doublet, 1H): Amide proton (NH).
Interpreting Impurity Signals:
-
The presence of a signal around 1.5-2.0 ppm (broad singlet) could indicate a free thiol group (-SH) from N-acetyl-L-cysteine methyl ester.[7]
-
Signals from unreacted starting materials or other related substances may also be present and can be identified by comparison with reference spectra.
Visualizations
Caption: Troubleshooting workflow for NSDCME purity issues.
Caption: Potential degradation pathways for NSDCME.
Caption: Relationship between synthesis and potential impurities.
References
- 1. N,S-Diacetyl-L-cysteine methyl ester [myskinrecipes.com]
- 2. rheniumshop.co.il [rheniumshop.co.il]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 7. Medical Nutritional and Biochemical Role of N-Acetyl-L-Cysteine and its Spectrophotometric Determination by Complexion with RU (III) and Characterization by Elemental Analysis, FTIR, ESR, NMR, TGA, DTA Proposed Structure of the Complex [opensciencepublications.com]
Technical Support Center: N,S-Diacetylcysteine Methyl Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,S-diacetylcysteine methyl ester. It is designed for researchers, scientists, and drug development professionals to help navigate challenges encountered during this two-step synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a common issue that can arise from several factors throughout the two-step synthesis. Here's a breakdown of potential causes and solutions:
-
Incomplete Esterification (Step 1): If the initial conversion of N-acetyl-L-cysteine to its methyl ester is inefficient, the final yield will be compromised.
-
Solution: Ensure your methanol (B129727) is anhydrous and that the acid catalyst (e.g., sulfuric acid) is fresh and added in the correct proportion. Monitor the reaction by TLC to ensure the starting material is fully consumed before proceeding.
-
-
Incomplete S-Acetylation (Step 2): The second step, the acetylation of the thiol group, may not have gone to completion.
-
Solution: Use a slight excess of the acetylating agent (acetic anhydride (B1165640) or acetyl chloride). Ensure the base used (e.g., triethylamine (B128534) or pyridine) is dry and added portion-wise to control the reaction temperature, as excessive heat can lead to side reactions.
-
-
Product Loss During Workup: this compound has some water solubility. Aggressive or repeated aqueous washes can lead to significant product loss.
-
Solution: Minimize the volume and number of aqueous washes. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the product in the aqueous layer.
-
-
Hydrolysis: The ester and thioester functionalities are susceptible to hydrolysis, especially under acidic or basic conditions during work-up.
-
Solution: Perform aqueous workup steps with cold solutions and minimize the time the product is in contact with acidic or basic aqueous layers. Neutralize the reaction mixture carefully.
-
Q2: I am seeing an impurity in my NMR spectrum that I can't identify. What are the common side products in this synthesis?
Several impurities can form during the synthesis. Here are the most common ones and their likely origins:
| Impurity Name | Potential Origin | Likely NMR Signals (in CDCl₃) |
| N-acetyl-L-cysteine | Incomplete esterification in Step 1. | Carboxylic acid proton (~10-12 ppm). Absence of methyl ester singlet. |
| N-acetylcysteine methyl ester | Incomplete S-acetylation in Step 2. | Presence of a thiol proton (S-H) signal (~1.6 ppm). Absence of S-acetyl methyl proton signal. |
| N,N'-diacetyl-L-cystine dimethyl ester | Oxidation of the thiol group of the starting material or product. | Absence of a thiol or S-acetyl signal. Complex multiplet for the cystine backbone protons. |
| Acetic Acid | Byproduct of the acetylation reaction. | Singlet around 2.1 ppm. |
Q3: The reaction mixture for the S-acetylation step turned dark. Is this normal and will it affect my product?
A darkening of the reaction mixture during S-acetylation is not uncommon, especially if the reaction temperature is not well-controlled or if impurities are present in the starting materials. This can indicate the formation of colored byproducts. While a slight color change may not significantly impact the final product purity after purification, a very dark color could suggest substantial decomposition or side reactions, likely leading to a lower yield and a more challenging purification.
To mitigate this:
-
Add the acetylating agent and base slowly at a low temperature (e.g., 0 °C).
-
Ensure all reagents and solvents are pure and dry.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: How can I effectively purify the final this compound?
The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for removing minor impurities. A common solvent system is ethyl acetate (B1210297)/hexane (B92381). Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes cloudy. Allow it to cool slowly to form crystals.
-
Column Chromatography: If the product is heavily contaminated with impurities of similar polarity, column chromatography on silica (B1680970) gel is recommended. A typical eluent system would be a gradient of ethyl acetate in hexane.
Experimental Protocols
Step 1: Synthesis of N-acetylcysteine methyl ester
This protocol is adapted from a known procedure for the esterification of N-acetyl-L-cysteine.
Materials:
-
N-acetyl-L-cysteine
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend N-acetyl-L-cysteine (1 equivalent) in anhydrous methanol under a nitrogen atmosphere.
-
With vigorous stirring, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature for 20-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully add water to the reaction mixture.
-
Remove the methanol under reduced pressure.
-
Dilute the resulting residue with ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-acetylcysteine methyl ester as a white solid.
Step 2: Synthesis of this compound
This is a general procedure for the S-acetylation of N-acetylcysteine methyl ester.
Materials:
-
N-acetylcysteine methyl ester
-
Anhydrous Dichloromethane (B109758) (or another suitable aprotic solvent)
-
Acetic Anhydride (or Acetyl Chloride)
-
Triethylamine (or Pyridine)
-
1M HCl Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve N-acetylcysteine methyl ester (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 equivalents).
-
Add acetic anhydride (1.1 equivalents) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the excess base.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Synthesis Workflow
Technical Support Center: N,S-Diacetylcysteine Methyl Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,S-Diacetylcysteine methyl ester.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete S-acetylation. | - Ensure stoichiometric or a slight excess of the acetylating agent (acetyl chloride or acetic anhydride) is used.- Extend the reaction time or gently warm the reaction mixture if monitoring indicates a sluggish reaction.- Ensure the base (e.g., triethylamine) is dry and added in the correct molar ratio to neutralize the generated acid. |
| Product loss during workup. | - Avoid overly vigorous extractions to prevent emulsion formation.- Ensure the pH of the aqueous washes is carefully controlled to prevent hydrolysis of the ester or thioester.- Minimize the number of purification steps where possible. | |
| Degradation of the product. | - Workup the reaction mixture promptly after completion.- Avoid exposure to strong acids or bases for prolonged periods.- Store the purified product under an inert atmosphere at low temperatures. | |
| Presence of Starting Material in the Final Product | Insufficient acetylating agent or short reaction time. | - Increase the molar equivalent of the acetylating agent.- Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material before quenching the reaction. |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Purify the crude product using column chromatography on silica (B1680970) gel.- Attempt to precipitate the product from a solution by adding a non-polar solvent (e.g., hexanes) to a solution of the product in a more polar solvent (e.g., ethyl acetate). |
| Residual solvent. | - Ensure the product is thoroughly dried under high vacuum to remove any residual solvents from the purification process. | |
| Formation of a Disulfide-Linked Dimer | Oxidation of the free thiol on the starting material. | - Use degassed solvents to minimize dissolved oxygen.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Maintain a slightly acidic to neutral pH during the initial stages of the reaction if possible, as thiolates are more susceptible to oxidation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions include:
-
Incomplete S-acetylation: This results in the presence of the starting material, N-acetyl-L-cysteine methyl ester, in the final product.
-
Hydrolysis: The methyl ester and S-acetyl (thioester) groups are susceptible to hydrolysis, especially during aqueous workup procedures in the presence of acid or base. This can lead to the formation of N,S-diacetyl-L-cysteine or N-acetyl-L-cysteine.
-
Disulfide Bond Formation: The starting material, N-acetyl-L-cysteine methyl ester, contains a free thiol group that can be oxidized to form the corresponding disulfide dimer, N,N'-diacetyl-L-cystine dimethyl ester. This is often promoted by the presence of oxygen and basic conditions.[1][2]
Q2: How can I minimize the formation of the disulfide byproduct?
A2: To minimize disulfide formation, it is recommended to:
-
Work under an inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Use degassed solvents.
-
Maintain a neutral or slightly acidic pH during the reaction if the conditions allow, as the thiolate anion, which is more prevalent at higher pH, is more readily oxidized.[3]
Q3: What is the white precipitate that sometimes forms during the reaction or workup?
A3: If you are using a tertiary amine base like triethylamine (B128534) and an acetylating agent like acetyl chloride, the white precipitate is likely the hydrochloride salt of the amine (e.g., triethylamine hydrochloride). This salt is typically removed by filtration or by washing the organic layer with water during the workup.
Q4: My final product has a vinegar-like smell. What is the cause and how can I remove it?
A4: A vinegar-like smell is indicative of residual acetic acid. This is a common byproduct, especially when using acetic anhydride (B1165640) as the acetylating agent. To remove it, you can wash the organic solution of your product with a mild base, such as a saturated aqueous solution of sodium bicarbonate, during the workup. Be cautious with the wash, as vigorous evolution of carbon dioxide can occur.
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified by:
-
Aqueous Workup: Washing the reaction mixture with water, brine, and a mild base (like sodium bicarbonate solution) to remove salts and acidic byproducts.
-
Crystallization: If the product is a solid, it can be recrystallized from a suitable solvent system, such as ethyl acetate (B1210297)/hexanes.
-
Column Chromatography: For high purity, silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a common mobile phase.
Experimental Protocols
Synthesis of N-Acetyl-L-cysteine Methyl Ester (Precursor)
This protocol is adapted from a patented procedure for the esterification of N-acetyl-L-cysteine.[4]
Materials:
-
N-acetyl-L-cysteine
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (e.g., 120 mL) under a nitrogen atmosphere.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Carefully add concentrated sulfuric acid (e.g., 0.8 mL) dropwise to the stirred suspension.
-
Continue stirring at room temperature for 22-24 hours.
-
Quench the reaction by adding water (e.g., 25 mL).
-
Remove the volatile solvents under reduced pressure.
-
Dilute the residue with ethyl acetate (e.g., 200 mL) and wash with saturated aqueous sodium bicarbonate solution (e.g., 150 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.
Synthesis of this compound
This protocol is based on a literature procedure with a reported yield of 85%.[5]
Materials:
-
N-acetyl-L-cysteine methyl ester
-
Acetyl chloride
-
Triethylamine
-
Toluene (B28343) (dry)
Procedure:
-
Dissolve N-acetyl-L-cysteine methyl ester in dry toluene under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
- 1. Disulfide - Wikipedia [en.wikipedia.org]
- 2. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 5. N,S-DIACETYL-L-CYSTEINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of N,S-Diacetylcysteine Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,S-Diacetylcysteine methyl ester, a key intermediate in pharmaceutical development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Product Yield
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete reactions, side reactions, or product loss during workup and purification. Below is a breakdown of potential causes and corresponding optimization strategies.
Potential Causes & Solutions:
-
Incomplete Acetylation: The reaction may not have gone to completion.
-
Solution: Ensure all reagents are pure and anhydrous. Acetyl chloride is highly reactive with water, which will reduce its effectiveness. Triethylamine (B128534) should also be dry. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (N-acetyl-L-cysteine methyl ester) is no longer visible.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and efficiency of the acylation.
-
Solution: While some reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can promote side reactions. It is advisable to start at a lower temperature (e.g., 0 °C to room temperature) and gradually increase it if necessary, while monitoring the reaction by TLC.
-
-
Incorrect Stoichiometry of Reagents: The molar ratio of the reactants is crucial for maximizing yield.
-
Solution: A slight excess of acetyl chloride (e.g., 1.1-1.2 equivalents) is often used to ensure complete conversion of the starting material. The amount of triethylamine should be at least stoichiometric to the acetyl chloride to neutralize the HCl byproduct.
-
-
Oxidation of the Thiol: The thiol group of the starting material or product can be oxidized to form the disulfide dimer, N,N'-diacetylcystine, a common impurity that reduces the yield of the desired product.[1]
-
Solution: To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Degassing the solvent prior to use can also be beneficial.
-
-
Hydrolysis of the Thioester Product: The S-acetyl (thioester) group is susceptible to hydrolysis, especially during the aqueous workup.
-
Solution: Keep the workup conditions neutral or slightly acidic. Avoid prolonged exposure to basic conditions. Use of a saturated sodium bicarbonate solution for washing should be done quickly and at a low temperature.
-
Issue 2: Product Purity Issues
Q: My final product is impure. What are the likely contaminants and how can I remove them?
A: Common impurities include unreacted starting materials, byproducts from side reactions, and residual reagents.
Common Impurities & Purification Strategies:
-
N-acetyl-L-cysteine methyl ester (Starting Material): Incomplete reaction is the primary cause.
-
Removal: This impurity is more polar than the product and can typically be separated by flash column chromatography on silica (B1680970) gel.
-
-
N,N'-diacetylcystine (Disulfide byproduct): This forms due to oxidation of the thiol.
-
Prevention & Removal: As mentioned, performing the reaction under an inert atmosphere can prevent its formation.[2] If present, it can be challenging to remove completely by chromatography alone due to similar polarity to the product in some solvent systems. Careful optimization of the chromatography gradient may be necessary.
-
-
Triethylammonium Chloride: This salt is a byproduct of the reaction between triethylamine and HCl.
-
Removal: This salt is water-soluble and should be removed during the aqueous workup. Washing the organic layer with water or a mild brine solution will effectively remove it.
-
-
Excess Acetyl Chloride: If a large excess is used, it may remain after the reaction.
-
Removal: Acetyl chloride is highly reactive and will be quenched during the aqueous workup, converting to acetic acid. The acetic acid can then be removed by washing with a weak base like saturated sodium bicarbonate solution.
-
Issue 3: Difficulty with Product Purification
Q: I am having trouble purifying this compound by column chromatography. What conditions do you recommend?
A: Flash column chromatography on silica gel is a standard method for purifying this compound. The choice of eluent is critical for achieving good separation.
Recommended Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of ethyl acetate (B1210297) in hexanes is a good starting point.
-
Initial Elution: Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) to elute non-polar impurities.
-
Gradient: Gradually increase the polarity by increasing the percentage of ethyl acetate. The desired product will elute as the polarity increases. A common eluent system for similar compounds is a gradient of ethyl acetate in hexanes, for example, starting from 1:20 and gradually increasing to 1:4.
-
TLC Monitoring: It is essential to first determine an appropriate solvent system using TLC. The ideal Rf value for the product on the TLC plate is typically between 0.2 and 0.4 for good separation on the column.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction protocol for the synthesis of this compound?
A1: A general protocol involves the reaction of N-acetyl-L-cysteine methyl ester with acetyl chloride in the presence of a base like triethylamine.
Experimental Protocol: Synthesis of this compound
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-acetyl-L-cysteine methyl ester (1 equivalent) in an anhydrous solvent such as toluene (B28343) or dichloromethane.
-
Addition of Base: Add triethylamine (1.1-1.2 equivalents) to the solution and stir.
-
Addition of Acetylating Agent: Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid (e.g., 1M HCl), water, and a saturated solution of sodium bicarbonate.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Q2: What is the role of triethylamine in this reaction?
A2: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the thiol group of N-acetyl-L-cysteine methyl ester and acetyl chloride. This prevents the protonation of the starting material and allows the reaction to proceed efficiently.
Q3: Can I use other bases instead of triethylamine?
A3: Other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) can also be used. Pyridine is another option, though its removal can sometimes be more challenging. The choice of base can influence the reaction rate and side product formation, so optimization may be necessary.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Starting Material | N-acetyl-L-cysteine methyl ester | Precursor with a free thiol group | N/A |
| Acetylating Agent | Acetyl chloride | Highly reactive acylating agent | Incomplete reaction if less reactive agent is used without optimization |
| Base | Triethylamine | Neutralizes HCl byproduct | Incomplete reaction, potential for side reactions if stoichiometry is incorrect |
| Solvent | Toluene, Dichloromethane (anhydrous) | Inert solvent that dissolves reactants | Side reactions or catalyst deactivation if protic or wet solvents are used |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and side reactions | Low yield due to slow reaction (too low) or side products (too high) |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiol | Formation of disulfide impurity (N,N'-diacetylcystine) |
| Yield | ~85% (reported) | Expected outcome under optimized conditions | Lower yield indicates suboptimal conditions or product loss |
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Factors influencing yield and purity.
References
Technical Support Center: N,S-Diacetylcysteine Methyl Ester in Cell Culture
Welcome to the technical support center for the use of N,S-Diacetylcysteine Methyl Ester in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, use, and troubleshooting of this compound in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell culture?
A1: this compound is a derivative of cysteine designed for enhanced cell permeability. Due to its acetylated groups and methyl ester, it can more readily cross cell membranes compared to N-acetylcysteine (NAC) or cysteine alone.[1] Once inside the cell, it is hydrolyzed by intracellular esterases to release cysteine, which can then be used for protein synthesis and, importantly, for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[1]
Q2: How stable is this compound in cell culture media?
A2: There is limited direct quantitative data on the stability of this compound in common cell culture media like DMEM or RPMI-1640. However, based on the known instability of the related compound N-acetylcysteine (NAC) in aqueous solutions, it is prudent to assume that this compound is also susceptible to degradation, primarily through hydrolysis of the ester and thioester bonds, as well as oxidation.[2][3] Studies on NAC in DMEM have shown significant degradation at 37°C.[3] It is therefore recommended to prepare fresh solutions for each experiment and to minimize the time the compound spends in the culture medium before interacting with cells. For critical experiments, it is advisable to determine the stability under your specific conditions using a protocol similar to the one provided in the "Experimental Protocols" section.
Q3: What are the expected downstream cellular effects of this compound treatment?
A3: By increasing the intracellular pool of cysteine, this compound is expected to boost the synthesis of glutathione (GSH).[1] This can enhance the cell's antioxidant capacity and protect against oxidative stress.[4] Consequently, it can modulate redox-sensitive signaling pathways, such as the NF-κB pathway, which is often activated by reactive oxygen species (ROS).[5][6]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in organic solvents like DMSO and ethanol. For cell culture use, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use. To avoid potential solvent toxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.1%.[7]
Q5: What are the potential degradation products of this compound in cell culture media?
A5: Potential degradation products in aqueous media include N-acetylcysteine methyl ester (from hydrolysis of the S-acetyl group), N,S-diacetylcysteine (from hydrolysis of the methyl ester), and ultimately N-acetylcysteine and cysteine.[8] Further oxidation can lead to the formation of disulfide-linked dimers.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect of treatment | Degradation of the compound: this compound may have degraded in the stock solution or in the culture medium. | Prepare fresh stock solutions for each experiment. Minimize the incubation time in the medium if possible. Verify the stability of the compound under your experimental conditions (see Experimental Protocols). |
| Insufficient concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint.[5][9] | |
| Low cellular uptake: While designed for permeability, uptake may vary between cell types. | While less likely for this modified compound, consider using a higher concentration or a different cysteine pro-drug if uptake is confirmed to be an issue. | |
| High cell toxicity or death | High concentration of the compound: Cysteine and its derivatives can be toxic at high concentrations.[9] | Perform a dose-response curve to identify a non-toxic working concentration range for your specific cell line.[5] |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically <0.1% for DMSO).[7] | |
| Contamination: The stock solution or media may be contaminated. | Use sterile techniques for preparing and handling all solutions. Filter-sterilize the stock solution if necessary. | |
| Inconsistent or variable results | Inconsistent compound activity: This can be due to degradation during storage or handling. | Store the solid compound and stock solutions under appropriate conditions (e.g., -20°C, protected from light and moisture). Prepare fresh dilutions for each experiment. |
| Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response. | Standardize your cell culture procedures to ensure consistency across experiments. |
Quantitative Data
Due to the lack of direct stability data for this compound in cell culture media, the following table summarizes the stability of the related compound, N-acetylcysteine (NAC), in DMEM as a proxy. Researchers should be aware that the stability of this compound may differ.
Table 1: Stability of N-acetylcysteine (NAC) in DMEM [3]
| Temperature | Time (hours) | Average % Recovery | Stability |
| Refrigerated (2-8°C) | 24 | 96.4% | Relatively Stable |
| Room Temperature (20-25°C) | 24 | 84.4% | Unstable |
| 37°C | 24 | 78.8% | Unstable |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration. Prepare a series of dilutions in the cell culture medium to create a standard curve.
-
Sample Preparation:
-
Add this compound to your cell culture medium to the desired final concentration.
-
Aliquot the medium into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a tube and immediately store it at -80°C to halt degradation until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitates.
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient appropriate for separating the compound from media components and potential degradation products (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA).
-
Inject the standards and samples onto the HPLC system.
-
Monitor the elution profile at an appropriate wavelength (e.g., determined by a UV scan of the compound).
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound remaining in your samples at each time point by interpolating their peak areas from the standard curve.
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life in the cell culture medium.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Intracellular conversion and downstream effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How N-Acetylcysteine Supplementation Affects Redox Regulation, Especially at Mitohormesis and Sarcohormesis Level: Current Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: N,S-Diacetylcysteine Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of N,S-Diacetylcysteine methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a derivative of the amino acid cysteine. Its susceptibility to oxidation stems from the presence of a thiol (-SH) group, which can be readily oxidized to form a disulfide bond (-S-S-), leading to the formation of a dimer, N,N'-diacetyl-L-cystine. This process can be accelerated by exposure to air (oxygen), certain metal ions, and light.
Q2: What are the common signs of oxidation in my this compound sample?
Visual signs of degradation can be subtle. The most reliable way to detect oxidation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound from its oxidized dimer and other degradation products. An unexpected decrease in the peak corresponding to this compound and the appearance of a new peak corresponding to the dimer are clear indicators of oxidation.
Q3: How should I store this compound to minimize oxidation?
To ensure the stability of this compound, it should be stored in a cool, dry place, protected from light. It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent contact with oxygen. The container should be tightly sealed. For long-term storage, keeping the compound in a freezer at or below -20°C is recommended.
Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of the compound in solution. | 1. Dissolved oxygen in the solvent. 2. Exposure to air during handling. 3. Contamination with metal ions. 4. Inappropriate pH of the solution. | 1. Degas solvents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. 2. Prepare solutions and perform experiments under an inert atmosphere (e.g., in a glove box or using a Schlenk line). 3. Use high-purity solvents and glassware. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected. 4. Maintain a slightly acidic pH (below 8), as thiolates (the deprotonated form of thiols) are more susceptible to oxidation. |
| Inconsistent experimental results. | Variability in the extent of oxidation between samples. | Implement a strict protocol for sample preparation and handling to ensure all samples are treated identically. Regularly check the purity of your stock solutions using an analytical method like HPLC. |
| Precipitate formation in the solution. | Formation of the less soluble oxidized dimer. | Confirm the identity of the precipitate using analytical techniques. If it is the oxidized product, review and improve the storage and handling procedures to prevent its formation. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stock solution of this compound with minimal initial oxidation and ensure its stability during storage.
Materials:
-
This compound
-
High-purity, deoxygenated solvent (e.g., ethanol, DMSO, or an appropriate buffer)
-
Inert gas (argon or nitrogen)
-
Schlenk flask or vial with a septum-sealed cap
-
Syringes and needles
Procedure:
-
Deoxygenate the Solvent: Sparge the chosen solvent with a gentle stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Weighing the Compound: Quickly weigh the desired amount of this compound in a tared vial. Minimize exposure to air. For highly sensitive applications, this should be done inside a glove box.
-
Dissolution under Inert Atmosphere:
-
Transfer the weighed compound to a Schlenk flask that has been previously flushed with inert gas.
-
Add the deoxygenated solvent to the flask using a cannula or a syringe.
-
Gently swirl the flask to dissolve the compound completely. Maintain a positive pressure of inert gas throughout this process.
-
-
Storage:
-
Once dissolved, aliquot the stock solution into smaller, single-use vials under an inert atmosphere.
-
Seal the vials tightly with septum caps (B75204) and wrap with parafilm.
-
Store the vials at -20°C or below, protected from light.
-
Protocol 2: Monitoring Oxidation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To quantify the amount of this compound and its primary oxidized dimer in a sample.
Method:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Sample Preparation: Dilute the sample in the mobile phase A to a suitable concentration.
Expected Results: this compound will have a characteristic retention time. Its oxidized dimer, being more non-polar, will typically have a later retention time. The purity of the sample can be assessed by comparing the peak area of the parent compound to the total peak area of all related substances.
Data Presentation
Table 1: Storage Conditions and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Solid: ≤ 4°C Solution: ≤ -20°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from light (use amber vials) | Minimizes light-induced degradation. |
| pH (in solution) | Slightly acidic (pH < 8) | The thiolate form, more prevalent at higher pH, is more susceptible to oxidation. |
| Solvent | High-purity, deoxygenated | Removes dissolved oxygen, a key oxidant. |
Visualizations
Caption: Workflow for preventing oxidation.
Technical Support Center: N,S-Diacetylcysteine Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,S-Diacetylcysteine methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities can be categorized into three main groups:
-
Process-Related Impurities: These arise from the synthesis process and include starting materials, intermediates, and by-products.
-
Degradation Products: These form during storage or handling due to factors like oxidation, hydrolysis, and exposure to light.
-
Contaminants: These can be introduced from solvents, reagents, or equipment.
A summary of potential impurities is provided in the table below.
Q2: How can I identify impurities in my this compound sample?
A2: The most common analytical technique for identifying and quantifying impurities is High-Performance Liquid Chromatography (HPLC) with UV detection. Other techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of unknown impurities.
Q3: What are the recommended storage conditions to minimize the formation of degradation products?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The container should be tightly sealed to protect it from moisture.
Q4: Can I use this compound if I detect impurities?
A4: The suitability of the material depends on the nature and amount of the impurities present, as well as the specific requirements of your experiment. For sensitive applications, it is crucial to use highly pure material. It is recommended to quantify the impurities and assess their potential impact on your results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC). Ensure the reaction goes to completion before work-up. |
| Inefficient purification. | Optimize the purification method. This may involve using a different solvent system for recrystallization or employing column chromatography. | |
| Presence of Oxidized Impurities (e.g., Disulfides) | Exposure to air (oxygen) during synthesis, work-up, or storage. | Perform the synthesis and purification under an inert atmosphere (nitrogen or argon). Use degassed solvents. |
| Presence of oxidizing agents. | Ensure all reagents and solvents are free from peroxides and other oxidizing agents. | |
| Presence of Hydrolyzed Impurities (e.g., N-Acetylcysteine) | Exposure to moisture or acidic/basic conditions. | Use anhydrous solvents and reagents. Avoid prolonged exposure to acidic or basic conditions during work-up and purification. |
| Discoloration of the Product | Formation of degradation products or presence of trace impurities. | Purify the product again, for instance by recrystallization. Ensure proper storage conditions are maintained. |
| Inconsistent Results in Experiments | Variable purity of this compound batches. | Always characterize the purity of each new batch before use. Establish a standard operating procedure for quality control. |
Data Presentation
The following table summarizes common impurities, their potential sources, and recommended analytical methods for detection.
| Impurity Name | Potential Source | Typical Analytical Method | Typical Retention Time (min) in RP-HPLC * |
| N-Acetyl-L-cysteine | Starting material, hydrolysis | HPLC, LC-MS | Shorter than the main peak |
| N,N'-Diacetyl-L-cystine dimethyl ester | Oxidation | HPLC, LC-MS | Longer than the main peak |
| N,S-Diacetyl-L-cysteine | Related substance from synthesis | HPLC, LC-MS | Similar to the main peak |
| L-Cysteine methyl ester | Incomplete N-acetylation | HPLC, LC-MS | Shorter than the main peak |
| Residual Solvents (e.g., Methanol (B129727), Ethyl Acetate) | Synthesis and purification | Gas Chromatography (GC) | Varies with the solvent |
*Retention times are relative and can vary depending on the specific HPLC method used.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its potential impurities.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Procedure:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peaks.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Synthesis of this compound
This protocol provides a general method for the synthesis of this compound from N-Acetyl-L-cysteine.
1. Materials:
-
N-Acetyl-L-cysteine
-
Thionyl chloride or another suitable esterification reagent
-
Anhydrous Methanol
-
Acetyl chloride or Acetic anhydride (B1165640) for S-acetylation
-
Anhydrous organic solvent (e.g., Dichloromethane, Ethyl acetate)
-
Base (e.g., Triethylamine, Pyridine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
2. Procedure:
-
Esterification: Slowly add thionyl chloride to a stirred suspension of N-Acetyl-L-cysteine in anhydrous methanol at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Remove the solvent under reduced pressure.
-
S-Acetylation: Dissolve the resulting N-Acetyl-L-cysteine methyl ester in an anhydrous organic solvent. Add a base followed by the slow addition of acetyl chloride or acetic anhydride at 0 °C. Stir the reaction at room temperature until completion.
-
Work-up: Quench the reaction with water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Below are diagrams illustrating key workflows and relationships.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting impurity issues.
Caption: Common degradation pathways for this compound.
Validation & Comparative
A Comparative Guide: N,S-Diacetylcysteine Methyl Ester vs. N-Acetylcysteine (NAC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N,S-Diacetylcysteine methyl ester and the widely used N-acetylcysteine (NAC). We will delve into their mechanisms of action, physicochemical properties, and present available experimental data to inform research and development decisions.
Introduction and Overview
N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent, recognized for its role as a precursor to the intracellular antioxidant glutathione (B108866) (GSH).[1][2] It is a staple on the World Health Organization's list of essential medicines, primarily used to treat acetaminophen (B1664979) overdose and for its mucolytic properties in respiratory conditions.[1] However, the therapeutic efficacy of NAC can be limited by its low bioavailability.[3]
This compound is a derivative of cysteine designed to overcome the limitations of NAC.[1][4] By modifying the chemical structure, it aims to enhance cell permeability and, consequently, intracellular delivery of cysteine for more efficient GSH synthesis.[1][4]
Mechanism of Action
Both compounds ultimately serve as precursors for L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione (GSH), a critical intracellular antioxidant.
N-acetylcysteine (NAC):
NAC's mechanism is multifaceted:
-
GSH Precursor: It is deacetylated to L-cysteine, which is then used to synthesize GSH.[5]
-
Direct Antioxidant: The free sulfhydryl group can directly scavenge reactive oxygen species (ROS).[2]
-
Disulfide Bond Reduction: It can break disulfide bonds in proteins, which is the basis for its mucolytic effect on mucus.[2]
-
H₂S and Sulfane Sulfur Species Generation: More recent research indicates that NAC can be converted into hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which have their own antioxidant and cytoprotective effects.[1][5]
This compound:
This compound is a prodrug designed for enhanced cellular uptake.
-
Improved Cell Permeability: Due to its acetylated groups and methyl ester, it is more lipophilic than NAC, allowing it to more readily cross cell membranes.[1][4]
-
Intracellular Cysteine Release: Once inside the cell, it is hydrolyzed by intracellular esterases to release cysteine, which then contributes to the synthesis of GSH.[1][4]
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathways of both NAC and this compound, leading to the synthesis of glutathione.
Caption: Metabolic pathways of NAC and this compound.
Comparative Data
Direct comparative studies on the pharmacokinetics and efficacy of this compound versus NAC are limited. However, studies on a similar esterified derivative, N-acetylcysteine ethyl ester (NACET), provide strong evidence for the potential advantages of this chemical modification.
| Parameter | This compound | N-acetylcysteine (NAC) | N-acetylcysteine Ethyl Ester (NACET) - for reference |
| Bioavailability | Expected to be higher than NAC due to increased lipophilicity. | Oral bioavailability is relatively low, reported to be between 4-10%.[3] | Reported to have a 10-fold higher bioavailability compared to NAC. |
| Cell Permeability | High, due to its acetylated and esterified structure.[1][4] | Low, due to its hydrophilic nature. | High, readily crosses the plasma membrane. |
| Mechanism | Prodrug, releases cysteine intracellularly after hydrolysis by esterases.[1][4] | Acts as a cysteine precursor, direct ROS scavenger, and reduces disulfide bonds.[1][2][5] | Prodrug, rapidly enters cells and is converted to NAC and then cysteine. |
| Effect on Intracellular GSH | Expected to be a potent elevator of intracellular GSH. | Can increase GSH levels, particularly in states of deficiency. | Significantly increases GSH content in various tissues, including the brain, where NAC has little effect. |
| Terminal Half-life (Oral) | Not yet reported. | Approximately 6.25 hours.[3] | Not explicitly stated, but its rapid cellular uptake and conversion suggest a complex pharmacokinetic profile. |
Experimental Protocols
Below is a generalized experimental protocol for a comparative in vivo study to evaluate the efficacy of this compound and NAC in a mouse model of acetaminophen-induced hepatotoxicity.
Objective: To compare the hepatoprotective effects of this compound and NAC.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Acetaminophen (APAP)
-
Saline solution (0.9% NaCl)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
Experimental Groups:
-
Vehicle control
-
APAP only (300 mg/kg, i.p.)
-
APAP + NAC (e.g., 1.25 mmol/kg, i.p.)
-
APAP + this compound (e.g., 1.25 mmol/kg, i.p.)
Procedure:
-
Fast mice overnight before APAP administration.
-
Administer either NAC or this compound intraperitoneally (i.p.) immediately before APAP injection.
-
Administer APAP (300 mg/kg) i.p.
-
At 4 hours post-APAP administration, euthanize mice and collect blood and liver samples.
-
Measure serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage.
-
Homogenize liver tissue to measure total hepatic glutathione (GSH) levels.
-
Perform histological analysis of liver sections to assess the extent of necrosis.
Caption: A generalized workflow for in vivo comparison studies.
Conclusion
This compound represents a promising modification of the NAC structure, with the potential for significantly improved cellular uptake and, consequently, enhanced efficacy as a glutathione precursor. While direct comparative data is still emerging, the theoretical advantages and the performance of similar esterified derivatives like NACET suggest that this compound could be a more potent alternative to NAC in applications where intracellular delivery is a limiting factor. Further head-to-head studies are warranted to fully elucidate its pharmacokinetic profile and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Increase Cellular Glutathione [mdpi.com]
- 5. N-Acetylcysteine ethyl ester (NACET) : a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential [air.unimi.it]
A Comparative Guide to the Cell Permeability of Cysteine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cell permeability of various cysteine derivatives, critical prodrugs for delivering cysteine into cells to boost glutathione (B108866) (GSH) synthesis and combat oxidative stress. The following sections detail quantitative data on their permeability, the experimental methods used for their evaluation, and the cellular pathways involved in their uptake.
Quantitative Comparison of Cysteine Derivative Permeability
The effective delivery of cysteine into cells is paramount for its therapeutic efficacy. The following table summarizes the available quantitative data comparing the cell permeability of L-cysteine, N-acetyl-L-cysteine (NAC), and N-acetyl-L-cysteine Ethyl Ester (NACET). The data is derived from studies on human erythrocytes, which provide a valuable model for transmembrane transport.
| Derivative | Concentration | Incubation Time | Intracellular Free Sulfhydryl Group (SH) Levels (μmol/mL erythrocyte) | Key Findings |
| Control (untreated) | - | - | Not specified | Baseline level of free sulfhydryl groups. |
| L-Cysteine | 5 mM | 1 hour | 3.37 ± 0.006[1] | Significantly more efficient at crossing erythrocyte membranes compared to NAC.[1] |
| N-Acetyl-L-cysteine (NAC) | 5 mM | 1 hour | 2.23 ± 0.08[1][2] | Less efficient than L-cysteine in increasing intracellular free SH levels.[1] |
| L-Cysteine (in SH-depleted cells) | 5 mM | 1 hour | 1.45 ± 0.075[1][2] | More effectively restored depleted intracellular free SH levels.[1] |
| N-Acetyl-L-cysteine (NAC) (in SH-depleted cells) | 5 mM | 1 hour | 0.377 ± 0.034[1][2] | Less effective than L-cysteine in restoring depleted intracellular free SH levels.[1] |
| N-Acetyl-L-cysteine Ethyl Ester (NACET) | Not specified | Not specified | Significantly increases intracellular GSH and cysteine. | Esterification of the carboxyl group drastically increases lipophilicity, leading to improved cell permeability and pharmacokinetics compared to NAC.[3][4][5][6] |
Experimental Protocols
The following section details the methodologies for key experiments used to assess the cell permeability of cysteine derivatives.
Erythrocyte Uptake Assay
This method is used to compare the influx of cysteine and its derivatives into red blood cells by measuring the increase in intracellular free sulfhydryl groups.
-
Cell Preparation: Freshly isolated human erythrocytes are washed and suspended in a suitable buffer (e.g., phosphate-buffered saline).
-
Incubation: Erythrocytes are treated with different concentrations of the cysteine derivatives (e.g., 5 mM of L-cysteine or NAC) and incubated at 37°C for specified time periods (e.g., 60 minutes).[1][8]
-
Measurement of Intracellular Free Sulfhydryl Groups: After incubation, the erythrocytes are washed to remove any extracellular derivatives. The cells are then lysed, and the intracellular free sulfhydryl group levels are measured using a colorimetric assay, such as the Ellman's reagent (DTNB).
-
Data Analysis: The increase in intracellular free sulfhydryl groups is calculated by comparing the levels in treated cells to untreated control cells.
Caco-2 Cell Permeability Assay (Transwell Assay)
The Caco-2 cell permeability assay is a widely used in vitro model to predict the oral absorption of compounds.[9] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[5][9][10]
-
Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).[9] For permeability assays, the cells are seeded at a high density onto microporous polycarbonate membrane inserts in Transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9][10]
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is crucial and is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Only monolayers with high TEER values (e.g., >300 Ω·cm²) are used for the transport studies.[11] The permeability of a low-permeability marker, such as Lucifer Yellow, can also be measured.
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) in both the apical (upper) and basolateral (lower) chambers of the Transwell plate.[9]
-
The test compound (cysteine derivative) is added to the donor chamber (typically the apical side to mimic intestinal absorption).
-
Samples are collected from the receiver chamber (basolateral side) at various time points.
-
The concentration of the compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.[3][12]
-
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value, which represents the rate of transport across the cell monolayer, is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of appearance of the substance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the substance in the donor compartment.[1]
-
-
-
Classification of Permeability: Compounds are generally classified based on their Papp values:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp < 10 x 10⁻⁶ cm/s
-
High Permeability: Papp ≥ 10 x 10⁻⁶ cm/s[13]
-
Cellular Uptake and Processing of Cysteine Derivatives
The following diagram illustrates the different mechanisms by which cysteine and its derivatives are thought to enter the cell and contribute to the intracellular cysteine pool.
Caption: Cellular uptake pathways of cysteine and its derivatives.
Workflow for Comparing Cysteine Derivative Permeability
The following diagram outlines the general workflow for the in vitro comparison of the cell permeability of different cysteine derivatives.
Caption: Experimental workflow for comparing cysteine derivative permeability.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. pkCSM [biosig.lab.uq.edu.au]
- 5. buynacet.com [buynacet.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Biology, Biochemistry and Cellular Physiology of Cysteine Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
N,S-Diacetylcysteine Methyl Ester: A Comparative Guide to Glutathione Replenishment
For Researchers, Scientists, and Drug Development Professionals
Glutathione (B108866) (GSH), a critical intracellular antioxidant, plays a pivotal role in cellular protection against oxidative stress. Its depletion is implicated in a multitude of pathological conditions, making the effective replenishment of intracellular GSH stores a significant therapeutic goal. This guide provides a comprehensive comparison of N,S-diacetylcysteine methyl ester (NAS-Cys-OMe) and other glutathione prodrugs, focusing on their efficacy in elevating intracellular GSH levels. While direct comparative quantitative data for NAS-Cys-OMe is limited in publicly available literature, this guide will leverage data from structurally similar lipophilic prodrugs, such as N-acetylcysteine ethyl ester (NACET), to provide a thorough comparative analysis.
Executive Summary
This compound is a novel cysteine derivative designed for enhanced cellular uptake.[1][2] Its lipophilic nature, attributed to the esterification of the carboxyl group and acetylation of the sulfhydryl group, facilitates superior membrane permeability compared to its parent compound, N-acetylcysteine (NAC).[1][2] Once inside the cell, intracellular esterases are expected to hydrolyze NAS-Cys-OMe, releasing cysteine, the rate-limiting amino acid for de novo glutathione synthesis.[1][2] This mechanism positions NAS-Cys-OMe as a potentially more efficient glutathione precursor than NAC.
Mechanism of Action: A Tale of Two Prodrugs
The primary challenge in replenishing intracellular GSH is the poor bioavailability of orally administered glutathione and the limited cell permeability of its precursor, NAC.[3][4] Lipophilic prodrugs like NAS-Cys-OMe and NACET are engineered to overcome these limitations.
This compound (NAS-Cys-OMe) & N-Acetylcysteine Ethyl Ester (NACET):
These compounds are characterized by their increased lipophilicity, which allows for passive diffusion across the cell membrane.[2][5] Once in the cytoplasm, cellular esterases cleave the ester bond, releasing N-acetylcysteine (for NACET) or a related cysteine derivative (for NAS-Cys-OMe).[2][5] This intracellular release of a cysteine precursor circumvents the reliance on cell surface transporters, leading to a more direct and potentially efficient supply for GSH synthesis.
N-Acetylcysteine (NAC):
As a hydrophilic molecule, NAC has lower membrane permeability and relies on specific transporters for cellular entry.[6] Its bioavailability is also limited.[1] While it serves as a source of cysteine for GSH synthesis, its efficacy can be constrained by these factors.[4]
Glutathione Ethyl Ester (GSH-EE):
This prodrug is designed to be more lipophilic than GSH itself, allowing for better cell penetration. Once inside the cell, it is hydrolyzed to release glutathione. However, studies have shown its efficacy to be lower than that of lipophilic cysteine prodrugs like NACET.[5][7]
Comparative Efficacy: Insights from N-Acetylcysteine Ethyl Ester (NACET)
Quantitative Data Summary
The following tables summarize the key findings from a study comparing the effects of NACET and NAC on intracellular cysteine and glutathione levels in ARPE-19 RPE cells after 16 hours of treatment.
Table 1: Intracellular Cysteine Concentration
| Concentration | NAC (nmol/mg protein) | NACET (nmol/mg protein) |
| Control | ~0.1 | ~0.1 |
| 0.1 mM | ~0.15 | ~1.5 |
| 0.25 mM | ~0.2 | ~3.0 |
| 0.5 mM | ~0.25 | ~5.0 |
| 1.0 mM | ~0.3 | ~8.0 |
Data adapted from a study on ARPE-19 cells.[8][9][10]
Table 2: Intracellular Glutathione (GSH) Concentration
| Concentration | NAC (nmol/mg protein) | NACET (nmol/mg protein) |
| Control | ~25 | ~25 |
| 0.1 mM | ~30 | ~40 |
| 0.25 mM | ~35 | ~55 |
| 0.5 mM | ~40 | ~70 |
| 1.0 mM | ~45 | ~85 |
Data adapted from a study on ARPE-19 cells.[8][9][10]
These data clearly demonstrate the superior efficacy of NACET in elevating both intracellular cysteine and glutathione levels compared to NAC at the same concentrations. This enhanced effect is attributed to the greater bioavailability and cell permeability of NACET.[1]
Experimental Protocols
Measurement of Intracellular Glutathione and Cysteine
The following is a generalized protocol for the quantification of intracellular thiols, based on methods described in the cited literature.
1. Cell Culture and Treatment:
-
ARPE-19 cells are cultured in appropriate media and conditions.
-
Cells are treated with varying concentrations of NAC or NACET for a specified duration (e.g., 16 hours).
2. Cell Lysis and Sample Preparation:
-
After treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer (e.g., containing 5% sulfosalicylic acid) to precipitate proteins.
-
The lysate is centrifuged, and the supernatant is collected for analysis.
3. Thiol Quantification by HPLC:
-
The supernatant is analyzed by high-performance liquid chromatography (HPLC) with fluorescence detection.
-
For derivatization, a fluorescent probe such as monobromobimane (B13751) (mBBr) is used, which reacts with thiol groups.
-
The derivatized samples are injected into the HPLC system.
-
Separation is achieved on a C18 reverse-phase column.
-
The fluorescent signal is detected at the appropriate excitation and emission wavelengths.
-
Quantification is performed by comparing the peak areas of the samples to a standard curve of known concentrations of cysteine and GSH.[11][12]
Visualizing the Pathways
Signaling Pathway for Glutathione Synthesis
The following diagram illustrates the central role of cysteine in the synthesis of glutathione.
Experimental Workflow for Comparative Analysis
This diagram outlines the key steps in a typical experiment designed to compare the efficacy of different glutathione prodrugs.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. transparentlabs.com [transparentlabs.com]
- 4. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Superior Cysteine Prodrug? A Comparative Analysis of N,S-Diacetylcysteine Methyl Ester and its Alternatives in In Vivo Applications
For researchers and drug development professionals at the forefront of tackling oxidative stress-mediated diseases, the efficient delivery of cysteine to replenish intracellular glutathione (B108866) (GSH) stores is a critical therapeutic strategy. While N-acetylcysteine (NAC) has long been the standard, its therapeutic efficacy is often hampered by suboptimal pharmacokinetics. This guide provides a comparative analysis of N,S-Diacetylcysteine methyl ester against NAC and its more lipophilic analog, N-acetylcysteine ethyl ester (NACET), drawing upon available in vivo data and the well-understood mechanisms of cysteine prodrugs.
This compound is a derivative of cysteine designed for enhanced cell permeability.[1] By masking the polar functional groups of cysteine with acetyl and methyl ester moieties, it is rendered more lipophilic, facilitating its passage across cellular membranes. Intracellularly, esterases are expected to hydrolyze the ester and acetyl groups, releasing cysteine for the synthesis of the vital antioxidant, glutathione.[1] This mechanism is shared with other esterified cysteine prodrugs like N-acetylcysteine ethyl ester (NACET), which has demonstrated superior in vivo performance compared to NAC.[2]
Comparative Efficacy of Cysteine Prodrugs
| Feature | N-acetylcysteine (NAC) | N-acetylcysteine Ethyl Ester (NACET) | This compound (Projected) |
| Bioavailability | Low due to poor lipophilicity.[2] | High, due to increased lipophilicity and rapid cellular uptake.[2] | Expected to be high, due to increased lipophilicity from both acetyl and methyl ester groups. |
| Cellular Uptake | Inefficient.[3] | Efficient, rapidly enters cells and is trapped intracellularly after conversion to NAC and cysteine.[2] | Expected to be highly efficient due to enhanced membrane permeability. |
| In Vivo Efficacy (GSH replenishment) | Modest. For instance, oral administration of 50 mg/kg in rats did not significantly increase GSH concentration in the eyes.[3] | Significant. Oral administration of 50 mg/kg in rats led to a significant increase in GSH concentration in the eyes, peaking at 4 hours.[3] | Expected to be significant, potentially exceeding that of NACET due to its structural modifications. |
| Therapeutic Applications (In Vivo Models) | Used in models of oxidative stress including diabetic cardiomyopathy and drug-induced liver injury.[4][5] | Shown to be protective in models of oxidative damage to retinal pigment epithelial cells.[3] | Potentially effective in a broad range of oxidative stress-related disorders. |
Experimental Methodologies: In Vivo Assessment of Cysteine Prodrugs
The following protocols are representative of the in vivo studies conducted to evaluate the efficacy of cysteine prodrugs.
Assessment of Glutathione (GSH) Levels in Rat Eyes Following Oral Administration of NAC and NACET[3]
-
Animal Model: Adult male Wistar rats.
-
Treatment: Rats were orally administered either NAC or NACET at a dose of 50 mg/kg body weight.
-
Sample Collection: At various time points post-administration (e.g., 4 hours), animals were euthanized, and their eyes were enucleated.
-
GSH Measurement: The eye tissues were homogenized, and the concentration of GSH was determined using a suitable biochemical assay, such as the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) recycling assay. Results were normalized to the total protein content of the tissue homogenate.
Evaluation of N-acetylcysteine in a High-Fat Diet-Induced Diabetic Mouse Model[6]
-
Animal Model: Male C57BL/6N mice.
-
Induction of Diabetes: Mice were fed a high-fat diet (HFD) for up to 30 weeks to induce a diabetic phenotype.
-
Treatment: NAC was administered in the drinking water to HFD-fed mice.
-
Outcome Measures:
-
Glucose Tolerance and Insulin (B600854) Sensitivity: Assessed through glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Oxidative Stress Markers: Pancreatic beta-cell oxidative stress was evaluated by immunohistochemical staining for markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).
-
Islet Fibrosis: Assessed by staining for alpha-smooth muscle actin (αSMA) to identify activated pancreatic stellate cells and collagen deposition.
-
Visualizing the Mechanism of Action
The enhanced efficacy of esterified cysteine prodrugs like this compound and NACET stems from their ability to efficiently cross the cell membrane, a critical barrier for the hydrophilic NAC molecule.
Caption: Cellular uptake and metabolism of cysteine prodrugs.
The provided diagram illustrates the superior cellular permeability of esterified prodrugs like this compound and NACET compared to NAC. Once inside the cell, these prodrugs undergo enzymatic hydrolysis to release cysteine, which then fuels the synthesis of glutathione, a cornerstone of the cell's antioxidant defense system.
Conclusion
Based on its chemical structure and the well-documented advantages of similar esterified cysteine prodrugs, this compound holds significant promise as a highly effective agent for replenishing intracellular cysteine and glutathione. Its enhanced lipophilicity is predicted to overcome the pharmacokinetic limitations of N-acetylcysteine, potentially leading to superior therapeutic outcomes in in vivo models of diseases characterized by oxidative stress. Further direct comparative in vivo studies are warranted to fully elucidate its performance profile and confirm its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 5. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of N,S-Diacetylcysteine Methyl Ester: A Comparative Guide to Cysteine Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,S-Diacetylcysteine methyl ester (NSDAC) and other key cysteine prodrugs—N-acetylcysteine (NAC), N-acetylcysteine ethyl ester (NACET), and N-acetylcysteine amide (NACA)—in the context of their neuroprotective effects. While NSDAC is a promising molecule designed for enhanced cellular uptake, a comprehensive review of available scientific literature reveals a notable absence of direct comparative studies with quantitative data on its neuroprotective efficacy. This guide, therefore, focuses on the established experimental data for NAC, NACET, and NACA to provide a benchmark for the future validation of NSDAC.
The primary mechanism of neuroprotection for these compounds lies in their ability to augment intracellular levels of L-cysteine, a rate-limiting substrate for the synthesis of the master antioxidant, glutathione (B108866) (GSH). By bolstering GSH levels, these molecules help mitigate oxidative stress, a key pathological factor in numerous neurodegenerative diseases.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize quantitative data from preclinical studies, offering a comparative perspective on the neuroprotective effects of NAC and its derivatives.
Table 1: In Vitro and In Vivo Neuroprotection Against Oxidative Stress
| Compound | Model | Key Outcomes | Reference |
| NAC | Hydrogen peroxide-induced injury in primary rat hippocampus neurons | Increased cell viability (P<0.05); Mitigated excessive ROS production (P<0.05).[1] | [1] |
| Monocrotophos-induced oxidative stress in rat brain | Reduced lipid peroxidation and protein oxidation; Ameliorated neurodegenerative changes. | [1] | |
| NACA | Glutamate-induced cytotoxicity in PC12 neuronal cell line | Protected against glutamate (B1630785) toxicity (LDH and MTS assays); Prevented intracellular GSH loss; Reduced ROS levels and lipid peroxidation.[2] | [2] |
| Traumatic Brain Injury (TBI) in mice | Significantly reduced malondialdehyde (MDA) levels; Enhanced activity of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx).[3] | [3] | |
| NACET | Oxidative stress in retinal pigment epithelium (RPE) cells | More efficiently increased cell viability compared to NAC; Increased intracellular GSH pool.[4] | [4] |
| Paracetamol intoxication in rats | Significantly increased glutathione content in most tissues, including the brain, unlike NAC.[5] | [5] | |
| NSDAC | No direct comparative data available | Described as a cysteine derivative with good cell membrane permeability, expected to increase intracellular cysteine and glutathione. |
Table 2: In Vivo Neuroprotection and Functional Outcomes
| Compound | Model | Key Outcomes | Reference |
| NAC | Experimental closed head trauma in rats | Decreased elevated MDA levels (P<0.05); Increased reduced antioxidant enzyme (SOD and GPx) activities (P<0.05); Protected neuronal morphology. | |
| NACA | Traumatic Brain Injury (TBI) in rats | Significant improvements in cognitive function (Morris Water Maze); Significant cortical tissue sparing compared to NAC. | |
| Focal penetrating TBI in rats | Decreased neuronal degeneration (Fluoro-Jade staining) by 35.0% (p<0.05); Decreased apoptosis (TUNEL staining) by 38.7% (p<0.05). | ||
| NACET | No direct comparative data on in vivo neurofunctional outcomes available | Showed rapid absorption and ability to increase brain glutathione content in rats.[5] | [5] |
| NSDAC | No direct comparative data available | - |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these cysteine prodrugs are mediated through the modulation of key signaling pathways involved in cellular stress response and survival.
Nrf2-ARE Signaling Pathway
A central mechanism for the antioxidant effects of NACA is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes, including those for glutathione synthesis.
Other Key Signaling Pathways
NAC has been shown to modulate other pathways, including the inhibition of Mitogen-Activated Protein Kinases (MAPK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascades, both of which are involved in inflammatory and apoptotic processes.
Experimental Protocols
Detailed methodologies for key assays used to evaluate neuroprotection are provided below.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.
-
Protocol:
-
Plate neuronal cells in a 96-well plate and treat with the test compounds (NAC, NACET, NACA, or NSDAC) followed by the neurotoxic insult (e.g., H₂O₂ or glutamate).
-
After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated, non-insulted) cells.
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
-
Principle: Measures the release of LDH from damaged cells with compromised membrane integrity.
-
Protocol:
-
Culture and treat cells as described for the MTT assay.
-
After treatment, collect the cell culture supernatant.
-
Incubate an aliquot of the supernatant with the LDH assay reaction mixture, which contains lactate (B86563), NAD+, and a tetrazolium salt.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan.
-
Measure the absorbance of the formazan product at a wavelength of 490 nm.
-
Cytotoxicity is calculated based on the amount of LDH released into the medium.
-
Assessment of Oxidative Stress
1. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Load the treated cells with DCFH-DA (typically 10 µM) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).
-
ROS levels are quantified relative to control cells.
-
2. Glutathione (GSH) Assay
-
Principle: Measures the total glutathione content in cell or tissue lysates. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.
-
Protocol:
-
Homogenize brain tissue or lyse cells in a suitable buffer.
-
Deproteinate the samples, often using metaphosphoric acid or sulfosalicylic acid.
-
Add the deproteinized supernatant to a reaction mixture containing DTNB and glutathione reductase in a 96-well plate.
-
Initiate the reaction by adding NADPH.
-
Monitor the rate of TNB formation by measuring the absorbance at 412 nm over time.
-
Calculate the GSH concentration based on a standard curve.
-
Neuronal Degeneration and Apoptosis Assays
1. Fluoro-Jade Staining for Neuronal Degeneration
-
Principle: Fluoro-Jade is an anionic fluorescein (B123965) derivative that specifically stains degenerating neurons.
-
Protocol (for brain sections):
-
Mount cryostat-sectioned brain tissue onto gelatin-coated slides.
-
Immerse the slides in a basic alcohol solution (e.g., 1% sodium hydroxide (B78521) in 80% ethanol).
-
Rehydrate the sections through a series of decreasing ethanol (B145695) concentrations and then in distilled water.
-
Incubate the slides in a 0.06% potassium permanganate (B83412) solution to reduce background staining.
-
Rinse with distilled water.
-
Incubate the slides in the Fluoro-Jade staining solution (e.g., 0.0004% Fluoro-Jade C in 0.1% acetic acid).
-
Rinse with distilled water, dry the slides, and coverslip with a non-aqueous mounting medium.
-
Visualize the stained degenerating neurons using fluorescence microscopy with a blue light excitation filter.
-
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
-
Principle: Detects DNA fragmentation, a hallmark of apoptosis, by enzymatically labeling the free 3'-OH ends of DNA breaks with labeled dUTPs.
-
Protocol (for brain sections):
-
Fix and permeabilize the tissue sections.
-
Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., Br-dUTP followed by an anti-BrdU-FITC antibody).
-
The TdT enzyme catalyzes the addition of the labeled dUTPs to the ends of the DNA fragments.
-
Stop the reaction and wash the sections.
-
If using an indirect method, incubate with the fluorescently labeled antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount and visualize the apoptotic cells (TUNEL-positive) using fluorescence microscopy.
-
Conclusion
The available evidence strongly supports the neuroprotective effects of NAC and its more bioavailable derivatives, NACET and NACA. In particular, NACA has demonstrated superior efficacy over NAC in preclinical models of neurological damage. These compounds exert their protective effects primarily by replenishing glutathione stores and activating the Nrf2-ARE antioxidant pathway.
While this compound (NSDAC) is rationally designed for enhanced cell permeability and is expected to offer neuroprotection through similar mechanisms, there is a critical need for direct, quantitative experimental studies to validate its efficacy. Future research should focus on head-to-head comparisons of NSDAC with NAC, NACET, and NACA in established in vitro and in vivo models of neurodegeneration. Such studies are essential to determine if NSDAC offers a significant therapeutic advantage and to justify its further development as a neuroprotective agent.
References
- 1. Neuroprotective Effect of N-acetylcysteine Against Monocrotophos-Induced Oxidative Stress in Different Brain Regions of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cellular NAD Replenishment Confers Marked Neuroprotection Against Ischemic Cell Death Role of Enhanced DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of N,S-Diacetylcysteine Methyl Ester in Biological Samples
For researchers, scientists, and drug development professionals requiring precise quantification of N,S-Diacetylcysteine methyl ester in biological matrices, selecting the optimal analytical methodology is paramount. This guide provides a comparative overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted platform for this purpose, alongside alternative techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data from studies on structurally related analytes, offering a framework for methodological selection and development.
Performance Comparison of Analytical Methods
The choice of analytical technique significantly impacts sensitivity, specificity, and throughput. While specific performance data for this compound is not extensively published, this table summarizes typical performance characteristics for the quantification of the closely related compound N-acetylcysteine (NAC) and its derivatives in biological samples, providing a benchmark for comparison.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | GC-MS |
| Limit of Detection (LOD) | 0.005 - 10 ng/mL | 5 nM (Fluorescence) | ~30 µg/L (for a related compound) |
| Limit of Quantification (LOQ) | 0.01 - 50 ng/mL[1][2] | 0.18 µg/mL (UV) | Not explicitly found for target analyte |
| **Linearity (R²) ** | > 0.99[2] | > 0.997 - 1.00[3] | Not explicitly found for target analyte |
| Accuracy (% Recovery) | 84.9 - 114.77%[2] | 94.5 - 102.8%[3] | 79.2 - 85.6% (for a related compound) |
| Precision (% RSD) | < 15%[1][2] | < 10.54%[3] | 10.9 - 14.8% (for a related compound) |
| Specificity | High (based on mass-to-charge ratio) | Moderate to High (dependent on chromatography and detector) | High (based on mass fragmentation patterns) |
| Throughput | High | Moderate | Moderate to Low |
| Derivatization | Often not required | May be required for fluorescence detection[3] | Required to increase volatility |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical method. Below are representative protocols for each of the compared techniques, based on established methods for similar analytes.
LC-MS/MS Method for Quantification in Plasma
This protocol is adapted from validated methods for the analysis of N-acetylcysteine in human and chicken plasma.[1][2][4]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., isotope-labeled this compound).
-
For total analyte measurement, reduction of disulfide bonds may be necessary using a reducing agent like dithiothreitol (B142953) (DTT).
-
Precipitate proteins by adding 400 µL of ice-cold methanol (B129727) or by using trichloroacetic acid.[2][4]
-
Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor and product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization.
HPLC-UV/Fluorescence Method
This protocol is based on a method for the simultaneous quantification of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine.
1. Sample Preparation:
-
Sample preparation would follow a similar protein precipitation step as described for the LC-MS/MS method.
-
For fluorescence detection, a pre-column derivatization step using a fluorescent tag that reacts with the thiol group (if accessible) would be necessary.[3]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 212 nm or fluorescence detection at appropriate excitation and emission wavelengths after derivatization.[3]
GC-MS Method
This protocol is conceptualized based on methods for other cysteine derivatives requiring derivatization.
1. Sample Preparation and Derivatization:
-
Following extraction from the biological matrix (e.g., liquid-liquid extraction), the sample extract is dried.
-
A two-step derivatization is typically required. First, esterification of the carboxyl group (already present in the target analyte). Second, a silylation or acylation of any active hydrogens to increase volatility. For this compound, further derivatization might be needed depending on its thermal stability and volatility.
2. GC-MS Conditions:
-
Column: A polar stationary phase column suitable for amino acid derivatives.
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C) to elute the derivatized analyte.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the typical workflows for sample preparation and analysis.
Caption: Workflow for LC-MS/MS analysis of biological samples.
Caption: Decision tree for analytical method selection.
Conclusion
For the quantification of this compound in biological samples, LC-MS/MS stands out as the superior technique, offering the highest sensitivity and specificity, which is critical for pharmacokinetic and metabolic studies. However, for routine analysis where the expected concentrations are higher and cost is a significant factor, a well-developed HPLC-UV method can be a robust and reliable alternative. GC-MS is a viable option but requires derivatization, which can add complexity to the sample preparation process. The final choice of method should be guided by the specific requirements of the study, including the desired sensitivity, sample matrix, available instrumentation, and throughput needs. It is imperative to perform a thorough method validation for the chosen technique to ensure accurate and reproducible results.
References
- 1. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Immunoassay Cross-Reactivity of N,S-Diacetylcysteine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of N,S-Diacetylcysteine methyl ester in immunoassays. Due to a lack of direct experimental data in the public domain, this comparison is based on the chemical properties of the molecule, principles of immunoassay interference by thiol-containing compounds, and data from structurally related molecules.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a derivative of N-acetylcysteine (NAC) where both the amine and sulfhydryl groups are acetylated, and the carboxylic acid is esterified.[1][2] These modifications increase its lipophilicity and cell permeability.[2] In immunoassays, which rely on the specific binding of antibodies to antigens, cross-reactivity occurs when a non-target molecule binds to the antibody, leading to inaccurate results.[3][4] Thiol-containing compounds, in particular, can interfere with immunoassays through non-specific binding or by affecting the assay components.[5]
Given its structure, this compound has the potential to exhibit different cross-reactivity profiles compared to its parent compound, NAC, and other related derivatives. Understanding this potential is crucial for the accurate interpretation of immunoassay results in research and drug development.
Potential for Cross-Reactivity: A Comparative Overview
Key Structural Features Influencing Cross-Reactivity:
-
Acetylated Thiol Group: The acetylation of the sulfhydryl group in this compound blocks the reactive thiol. This is a key difference from N-acetylcysteine (NAC), which possesses a free thiol group known to interfere in certain assays.[5] This blocking would theoretically reduce non-specific binding and interference mediated by the thiol group.
-
Increased Lipophilicity: The methyl ester and dual acetylation make the molecule more lipophilic.[2] This could potentially increase its interaction with hydrophobic components of an immunoassay, such as the polystyrene surface of microplates or hydrophobic pockets of antibodies, potentially leading to a different type of non-specific binding.[6]
-
Hydrolysis: this compound can be hydrolyzed in aqueous solutions or by cellular esterases to release N-acetylcysteine.[2] The rate of this hydrolysis under immunoassay conditions would be a critical factor in determining its cross-reactivity profile. If hydrolysis occurs, the assay would then be exposed to NAC, introducing the well-documented interference potential of its free thiol group.
Data Presentation: Hypothetical Comparative Cross-Reactivity
The following table presents a hypothetical comparison of the potential cross-reactivity of this compound and related compounds in a competitive ELISA format. This data is illustrative and should be confirmed by experimental validation.
| Compound | Target Analyte | IC50 (nM) of Target Analyte | % Cross-Reactivity of Compound | Potential Mechanism of Interference |
| This compound | Analyte X | 10 | < 1% (unhydrolyzed) | Low due to blocked thiol group. Potential for non-specific binding due to lipophilicity. |
| N-Acetylcysteine (NAC) | Analyte X | 10 | 5-15% | Interference from the free thiol group, potential for non-specific binding.[5] |
| N,N'-Diacetyl-L-cystine (Oxidized NAC) | Analyte X | 10 | < 1% | Low due to the absence of a free thiol group. |
| Glutathione (GSH) | Analyte X | 10 | 10-20% | Interference from the free thiol group.[5] |
Note: The hypothetical % Cross-Reactivity is calculated as (IC50 of Target Analyte / IC50 of Test Compound) x 100. Higher percentages indicate greater cross-reactivity.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity of this compound, a competitive ELISA is a suitable method.
Objective: To determine the percentage of cross-reactivity of this compound and other thiol-containing compounds in a competitive ELISA for a specific target analyte.
Materials:
-
Microtiter plates (e.g., high-binding polystyrene)
-
Coating antigen (target analyte conjugated to a carrier protein like BSA)
-
Primary antibody specific for the target analyte
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound
-
N-Acetylcysteine (NAC)
-
N,N'-Diacetyl-L-cystine
-
Glutathione (GSH)
-
Target analyte standard
Procedure:
-
Coating: Coat the microtiter plate wells with the coating antigen at an optimized concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Competitive Reaction: Prepare serial dilutions of the target analyte standard and the test compounds (this compound, NAC, etc.). Add a fixed, optimized concentration of the primary antibody to each well, followed immediately by the addition of the standard or test compound dilutions. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody at an optimized dilution to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the concentration for the standard and each test compound. Determine the IC50 value (concentration that causes 50% inhibition of the maximum signal) for each. Calculate the % cross-reactivity using the formula mentioned above.
Visualizations
Logical Relationship of Potential Cross-Reactivity
Caption: Factors influencing potential immunoassay cross-reactivity.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Competitive ELISA workflow for cross-reactivity testing.
Conclusion and Recommendations
The potential for this compound to cross-react in immunoassays is predicted to be low in its intact form due to the acetylation of the reactive thiol group. However, its increased lipophilicity and the possibility of hydrolysis to N-acetylcysteine are factors that must be considered and experimentally evaluated.
Recommendations for Researchers:
-
Experimental Validation: Always perform experimental validation to determine the cross-reactivity of this compound in your specific immunoassay.
-
Consider Hydrolysis: Evaluate the stability of this compound under your specific assay conditions (buffer, pH, incubation time) to assess the potential for hydrolysis and the subsequent generation of NAC.
-
Alternative Methods: For the quantification of this compound and its metabolites, consider using chromatographic methods such as HPLC, which can separate these compounds and provide more specific quantification.[7]
-
Assay-Specific Effects: Be aware that the degree of interference can be highly dependent on the specific antibodies, assay format, and matrix components.[3][4]
References
- 1. N,S-DIACETYL-L-CYSTEINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. elgalabwater.com [elgalabwater.com]
- 5. Thiol-reactive compounds prevent nonspecific antibody binding in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
A Comparative Guide to N,S-Diacetylcysteine Methyl Ester as a Reference Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of N,S-Diacetylcysteine methyl ester as a reference standard against its common alternatives, supported by experimental data and detailed methodologies.
This compound is a derivative of the amino acid cysteine. Due to its acetylated groups, it exhibits enhanced cell membrane permeability, making it a useful tool for studying intracellular cysteine and glutathione (B108866) transport systems.[1] It acts as a prodrug, delivering cysteine into the cell where it can then be used for the synthesis of glutathione, a key antioxidant.[1]
While valuable in cellular studies, its primary role in analytical chemistry is often as a characterized impurity of N-acetylcysteine (NAC). The European Pharmacopoeia lists N,S-diacetyl-L-cysteine as "Acetylcysteine impurity D". This distinction is crucial when considering it as a reference standard.
Alternatives and Their Applications
The most common and widely accepted reference standard in this chemical class is N-Acetyl-L-cysteine (NAC) . NAC is recognized by major pharmacopoeias, including the United States Pharmacopeia (USP), and is used in a variety of compendial tests and assays.
Other relevant compounds used as reference materials in the analysis of NAC and related substances include:
-
N,N'-Diacetyl-L-cystine: The disulfide dimer of NAC, often considered an impurity (Impurity C) in NAC preparations.[2]
-
N,N'-Diacetyl-L-cystine Dimethyl Ester: A highly characterized reference material used in applications for the commercial production of Acetylcysteine.[3]
-
N-Acetylcysteine Amide (NACA): A more lipophilic and cell-permeable derivative of NAC, which has shown better antioxidant and chelating properties in some studies.[4]
-
Acetylcysteine-d3 (d3-NAC): A stable isotope-labeled internal standard, considered the gold standard for quantitative analysis of NAC in biological matrices using mass spectrometry.[5]
Data Presentation: Physicochemical Properties
A comparison of the key physicochemical properties of this compound and its alternatives is presented below.
| Property | This compound | N-Acetyl-L-cysteine (NAC) | N,N'-Diacetyl-L-cystine | N,N'-Diacetyl-L-cystine Dimethyl Ester |
| Molecular Formula | C₈H₁₃NO₄S[6][7] | C₅H₉NO₃S[8] | C₁₀H₁₆N₂O₆S₂[9][10] | C₁₂H₂₀N₂O₆S₂[3][11] |
| Molecular Weight | 219.26 g/mol [6][7] | 163.19 g/mol [8] | 324.4 g/mol [9][10] | 352.43 g/mol [3][11] |
| CAS Number | 19547-88-7[6] | 616-91-1[8] | 5545-17-5[9] | 32381-28-5[3] |
| Melting Point | 97-100 °C[12] | 106-108 °C[8] | Not specified | Not specified |
| Primary Role | Cysteine prodrug, NAC Impurity D[1] | API, Primary Reference Standard | NAC Impurity C, Immunomodulator[2][9] | Reference Material for NAC production[3] |
Experimental Protocols
The following are detailed methodologies for the analysis of N-acetylcysteine and its related compounds, including N,S-diacetyl-L-cysteine, using High-Performance Liquid Chromatography (HPLC).
Method 1: Stability-Indicating RP-HPLC for NAC and Related Substances
This method is suitable for the quantitative determination of known and unknown impurities in NAC effervescent formulations.[2]
-
Chromatographic Conditions:
-
Column: Cadenza C18 (150 mm x 4.6 mm, 3 µm)[2]
-
Mobile Phase A: 0.01M octane (B31449) sulphonate (pH 2.20)[2]
-
Mobile Phase B: Methanol and Acetonitrile (80:20 v/v)[2]
-
Gradient Program: A gradient program is followed with a total run time of 55 minutes.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 210 nm[2]
-
Injection Volume: 10 µL[2]
-
Diluent: 0.3 M Hydrochloric Acid[2]
-
-
Sample Preparation:
-
Standard Solution: Prepare a standard solution of the reference standard in the diluent to a known concentration.
-
Sample Solution: Dissolve the sample in the diluent to achieve a similar concentration to the standard solution.
-
Method 2: RP-HPLC for NAC and N,N'-diacetyl-L-cystine in Cell Culture Media
This method is designed for the determination of NAC and its oxidized form, Di-NAC, in biological matrices.
-
Chromatographic Conditions:
-
Column: YMC-Pack Pro C18 (250 x 4.6 mm, S-5 µm, 12 nm)
-
Mobile Phase: Acetonitrile and water (4:96 v/v) containing 0.1% TFA
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 212 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 50 mg of NAC and Di-NAC into separate 25 mL volumetric flasks with the mobile phase.
-
Working Standard Solution: Prepare a 0.005 mg/mL working standard by diluting the stock solution with the mobile phase.
-
Performance Comparison
Direct comparative studies on the performance of this compound as a primary reference standard are limited. However, its role as a characterized impurity of NAC provides a clear context for its application.
| Feature | This compound | N-Acetyl-L-cysteine (NAC) | N-Acetylcysteine Amide (NACA) | Acetylcysteine-d3 (d3-NAC) |
| Primary Use | Impurity standard for NAC, Cysteine prodrug for in-vitro studies[1] | Primary reference standard for assay and impurity testing | Research compound, potential therapeutic agent[4] | Internal standard for mass spectrometry[5] |
| Pharmacopoeial Status | Listed as an impurity in pharmacopoeias | Official reference standard in USP and other pharmacopoeias | Not listed as a pharmacopoeial standard | Not applicable (used as an internal standard) |
| Commercial Availability | Available from chemical suppliers | Readily available as a certified reference material | Available for research purposes | Available from specialized suppliers |
| Suitability as a Primary Standard | Not ideal, as it's primarily an impurity | Excellent, widely accepted | Not established as a primary standard | Not applicable (internal standard) |
Mandatory Visualization
Signaling Pathway: Glutathione Biosynthesis
The following diagram illustrates the synthesis of glutathione, a critical cellular antioxidant. This compound acts as a prodrug to increase intracellular cysteine, a rate-limiting substrate for glutathione synthesis.
Experimental Workflow: HPLC Analysis of Cysteine Derivatives
The diagram below outlines a typical workflow for the analysis of N-acetylcysteine and its related compounds using HPLC.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. veeprho.com [veeprho.com]
- 4. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. N-アセチル-L-システイン Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. N,N'-Diacetyl-L-cystine | C10H16N2O6S2 | CID 6995101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N,N-Diacetyl-L-cystine Dimethyl Ester | CAS Number 32381-28-5 [klivon.com]
- 12. N,S-DIACETYL-L-CYSTEINE METHYL ESTER | 19547-88-7 [chemicalbook.com]
Safety Operating Guide
Navigating the Safe Disposal of N,S-Diacetylcysteine Methyl Ester: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N,S-Diacetylcysteine methyl ester, aligning with best practices to foster a secure and compliant research environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. The toxicological properties of this compound have not been fully investigated[1][2]. Some sources indicate it may cause eye, skin, respiratory, and digestive tract irritation[2].
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE should be worn when handling this compound:
| Protective Equipment | Specification | Source |
| Eye Protection | Safety glasses or goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. | [1][2] |
| Hand Protection | Appropriate protective gloves. | [2] |
| Body Protection | Protective clothing to prevent skin exposure. | [2][3] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed if necessary. | [2] |
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations[3]. The following steps provide a general framework for proper disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Contaminated Materials:
-
Dispose of any contaminated items, such as gloves, absorbent pads, and empty containers, as hazardous waste in the same manner as the unused product[1].
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Step 2: Labeling and Storage
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and indicate that it is hazardous waste.
-
Include the date of waste generation.
-
-
Storage:
Step 3: Final Disposal
-
Professional Disposal Service:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental disposal service.
-
Provide the disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
-
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
| Emergency Situation | Procedure | Source |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. | [2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2][3] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [2][3] |
| Ingestion | If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention. | [2] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling N,S-Diacetylcysteine methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of N,S-Diacetylcysteine methyl ester (CAS 19547-88-7). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are synthesized from available hazard information and supplemented with data from the SDS of the closely related compound, N-Acetyl-L-cysteine. It is imperative to handle this chemical with caution in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Standard |
| Eye and Face Protection | Wear safety glasses with side-shields or goggles. | EN 166 (EU) or NIOSH (US) approved[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves before use. | EN 374[1] |
| Skin and Body Protection | Laboratory coat. Wear appropriate protective clothing to prevent skin exposure. | - |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is likely, use a NIOSH-approved N95 or P1 dust mask. | NIOSH (US) or CEN (EU) approved |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical for the safe handling of this compound.
-
Preparation :
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate personal protective equipment as detailed in the table above.
-
-
Handling :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area[1].
-
Use spark-proof tools and explosion-proof equipment where necessary.
-
Keep the container tightly closed when not in use.
-
-
Storage :
-
Store in a cool, dry, and well-ventilated place[1].
-
Keep containers tightly closed to prevent degradation.
-
Recommended storage temperature is between 2°C and 8°C.
-
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material in a suitable, labeled, and closed container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Spill Management :
-
In case of a spill, wear appropriate PPE.
-
Sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a designated waste container.
-
Clean the spill area with a suitable solvent and decontaminate surfaces.
-
-
Final Disposal :
-
Dispose of the waste in accordance with all applicable federal, state, and local regulations.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
Dispose of contaminated packaging as unused product.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
